molecular formula C18H14O2 B592917 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol CAS No. 193892-33-0

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Katalognummer: B592917
CAS-Nummer: 193892-33-0
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: NRNGMUBGJNCBDO-MSOLQXFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNGMUBGJNCBDO-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60773122
Record name (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193892-33-0
Record name (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS No. 193892-33-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, with CAS number 193892-33-0, is a naturally occurring phenolic compound. It has been identified as a phytoanticipin, a class of antimicrobial compounds produced by plants to resist fungal infections. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its known biological significance. The information presented herein is intended to support further research and development efforts involving this molecule.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon derivative. Its core structure is an acenaphthene (B1664957) skeleton substituted with a phenyl group and two hydroxyl groups. The cis-diol configuration is the naturally occurring isomer.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 193892-33-0N/A
Molecular Formula C₁₈H₁₄O₂N/A
Molecular Weight 262.31 g/mol N/A
Appearance Powder[1]
Natural Source Rhizomes of Musa acuminata and Musa basjoo[1][2]
Stereochemistry Racemic cis-diol (synthesized)[2]

Table 2: Solubility Data

SolventSolubilitySource
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
Acetone (B3395972)Soluble[3]

Synthesis

A synthetic route to racemic cis-3-phenyl-acenaphthene-1,2-diol has been reported, starting from acenaphthylene-chromium tricarbonyl. The key steps involve the introduction of the phenyl group and subsequent dihydroxylation.

Experimental Protocol: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol

The synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol can be achieved through a multi-step process. The following is a general outline based on published literature.

Step 1: Synthesis of 3-Phenyl-acenaphthylene

A detailed procedure for the synthesis of the intermediate, 3-phenyl-acenaphthylene, has been described.[2] This involves the reaction of an acenaphthylene (B141429) derivative with a phenylating agent.

Step 2: Dihydroxylation of 3-Phenyl-acenaphthylene

The conversion of 3-phenyl-acenaphthylene to the corresponding cis-diol is a critical step. While the specific details for this exact substrate are not available in the provided search results, a general method for the cis-dihydroxylation of acenaphthene derivatives involves oxidation. One common method is the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory-specific conditions and safety protocols. The use of osmium tetroxide is hazardous and requires appropriate safety precautions.

  • Dissolution: Dissolve 3-phenyl-acenaphthylene in a suitable solvent system, such as a mixture of acetone and water.

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) to the solution.

  • Addition of Catalyst: Carefully add a catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or another appropriate solvent).

  • Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite (B76179) or sodium bisulfite.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis Workflow

G cluster_synthesis Synthesis of cis-3-Phenyl-acenaphthene-1,2-diol Acenaphthylene Acenaphthylene Phenyl_acenaphthylene 3-Phenyl-acenaphthylene Acenaphthylene->Phenyl_acenaphthylene Phenylation Diol cis-3-Phenyl-acenaphthene-1,2-diol Phenyl_acenaphthylene->Diol cis-Dihydroxylation (e.g., OsO4/NMO)

Caption: Synthetic pathway for cis-3-Phenyl-acenaphthene-1,2-diol.

Biological Activity and Potential Applications

Phytoanticipin Activity

This compound has been identified as a phytoanticipin in Musa species.[2] Phytoanticipins are pre-formed antimicrobial compounds that provide a first line of defense against pathogenic fungi. This suggests that the compound possesses inherent antifungal properties.

Potential Antifungal Agent

The role of this compound as a phytoanticipin points towards its potential as a lead compound for the development of new antifungal agents. Acenaphthene derivatives, in general, have been explored for various biological activities, including antifungal and antitumor properties. Further studies are required to determine the spectrum of activity, potency (e.g., Minimum Inhibitory Concentration - MIC), and mechanism of action of this compound against various fungal pathogens.

Research Workflow for Biological Evaluation

G cluster_bioactivity Biological Activity Evaluation Compound This compound Screening Antifungal Activity Screening (e.g., against pathogenic fungi) Compound->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Toxicity Cytotoxicity Assays Mechanism->Toxicity Development Lead Compound for Antifungal Drug Development Toxicity->Development

Caption: Workflow for evaluating the biological activity of the compound.

Future Research Directions

Significant gaps remain in the understanding of this compound. Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive screening against a panel of clinically relevant fungi to determine its spectrum of activity and potency.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound to elucidate its antifungal mechanism.

  • Stereoselective Synthesis: Development of a stereoselective synthesis to obtain enantiomerically pure forms of the cis-diol for structure-activity relationship (SAR) studies.

  • Toxicology Studies: In vitro and in vivo toxicological evaluation to assess its safety profile for potential therapeutic applications.

Conclusion

This compound is a promising natural product with established phytoanticipin activity. Its chemical structure and biological role suggest its potential as a scaffold for the development of novel antifungal agents. This technical guide provides a foundation for researchers to build upon, encouraging further investigation into the synthesis, biological activity, and therapeutic potential of this intriguing molecule.

References

Racemic cis-3-Phenyl-acenaphthene-1,2-diol: A Technical Whitepaper on a Putative Phytoanticipin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racemic cis-3-phenyl-acenaphthene-1,2-diol is a naturally occurring compound isolated from Musa acuminata and has been identified as a phytoanticipin. Phytoanticipins are pre-formed antimicrobial compounds that play a crucial role in the constitutive defense mechanisms of plants. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding this specific acenaphthene (B1664957) derivative. Due to the scarcity of direct research on its phytoanticipin activity, this paper draws upon data from related acenaphthene compounds and general principles of plant pathology and phytochemistry to present a detailed, albeit partially inferred, guide. This document covers the known biological activities of similar compounds, proposes detailed experimental protocols for future research, and visualizes potential biological pathways and workflows to stimulate further investigation into its therapeutic and agrochemical potential.

Introduction to Phytoanticipins and Acenaphthene Derivatives

Plants have evolved sophisticated defense systems against a myriad of pathogens. These defenses can be broadly categorized as either induced or constitutive. Induced defenses, such as the production of phytoalexins, are activated upon pathogen recognition. In contrast, constitutive defenses involve pre-existing chemical barriers, termed phytoanticipins, which provide an immediate line of defense. Racemic cis-3-phenyl-acenaphthene-1,2-diol, isolated from the rhizomes of Musa acuminata, has been classified as one such phytoanticipin.[1]

Acenaphthene derivatives, a class of polycyclic aromatic hydrocarbons, are known for their diverse biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[2] While much of the research on acenaphthenes has focused on their potential in human medicine, their role in plant defense is an emerging area of interest.

Quantitative Data on the Biological Activity of Acenaphthene Derivatives

CompoundCell LineActivityMeasurementReference
Compound 9 (an acenaphthene derivative) HeLaCytotoxicIC50: 2.65 ± 0.38 µM[3]
Compound 8 (an acenaphthene derivative) HeLaCytotoxicIC50: 6.51 ± 0.44 µM[3]
Compound 8 (an acenaphthene derivative) MDA-MB231CytotoxicIC50: 18.54 ± 0.68 µM[3]
Compound 8 (an acenaphthene derivative) WM9CytotoxicIC50: 7.98 ± 1.44 µM[3]
Compound 3c (an acenaphthene derivative) SKRB-3AntitumorInhibition Rate: 66.1 ± 2.2% at 20 µM[2]
Compound 3c (an acenaphthene derivative) MDA-MB-468AntitumorInhibition Rate: 55.5 ± 3.8% at 20 µM[2]

Note: The data presented above pertains to the cytotoxic activity of various acenaphthene derivatives against human cancer cell lines, not their phytoanticipin activity against plant pathogens. This information is provided as a proxy for the general biological activity of this class of compounds. Further research is needed to quantify the specific antimicrobial activity of racemic cis-3-phenyl-acenaphthene-1,2-diol against relevant phytopathogens.

Experimental Protocols

Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol

A synthetic route for racemic cis-3-phenyl-acenaphthene-1,2-diol has been described, providing a means to obtain the compound for further study without relying on extraction from natural sources, which is often a time-consuming process yielding only small amounts of material.[1] A key step in the described synthesis involves the reaction of 3-phenyl-acenaphthylene with an oxidizing agent to form the diol.

Protocol for the Synthesis of 3-Phenyl-acenaphthylene (a precursor):

  • To a stirred solution of phenyllithium (B1222949) (C6H5Li; 5.2 mmol, 2.6 mL) and tetramethylethylenediamine (TMEDA; 4.17 mmol, 0.63 mL) in tetrahydrofuran (B95107) (THF; 15 mL) under an argon atmosphere at -78 °C, add a THF solution of an appropriate acenaphthylene-chromium tricarbonyl precursor (rac-4 in the original paper; 400 mg, 1.38 mmol, 0.14 M) dropwise.[1]

  • Allow the reaction mixture to warm to 0 °C and maintain this temperature for 1.5 hours.[1]

  • Chill the solution back to -78 °C and add trifluoroacetic acid (19.4 mmol, 1.5 mL).[1]

  • After 30 minutes, add a solution of iodine (I2) in THF (7.8 mmol, 0.8 M).[1]

  • Allow the solution to warm to room temperature overnight.[1]

  • Filter the solution through Celite® and evaporate the solvent to yield 3-phenyl-acenaphthylene.[1]

This is a summarized protocol based on the cited literature and should be adapted and optimized for laboratory conditions.

Proposed Protocol for Phytoanticipin Activity Assay

To evaluate the phytoanticipin activity of racemic cis-3-phenyl-acenaphthene-1,2-diol, a standard antimicrobial assay against relevant plant pathogens can be employed.

Agar (B569324) Well Diffusion Assay:

  • Pathogen Culture: Culture a target phytopathogenic fungus (e.g., Fusarium oxysporum) or bacterium (e.g., Pseudomonas syringae) on an appropriate solid medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria) until a sufficient amount of inoculum is obtained.

  • Inoculum Preparation: Prepare a standardized suspension of the pathogen in sterile distilled water or a suitable broth.

  • Plate Inoculation: Spread the pathogen suspension evenly over the surface of fresh agar plates.

  • Well Creation: Create sterile wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Add a known concentration of racemic cis-3-phenyl-acenaphthene-1,2-diol (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (DMSO alone) and a positive control (a known fungicide or bactericide).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the pathogen.

  • Data Collection: After a suitable incubation period, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualization of Pathways and Workflows

Hypothetical Plant Defense Signaling Pathway

The following diagram illustrates a generalized and hypothetical signaling pathway that could be initiated by a phytoanticipin like racemic cis-3-phenyl-acenaphthene-1,2-diol upon pathogen challenge, leading to an enhanced defense response.

plant_defense_pathway pathogen Pathogen Attack cell_damage Cellular Damage pathogen->cell_damage phytoanticipin racemic cis-3-phenyl- acenaphthene-1,2-diol (Pre-existing) phytoanticipin->pathogen Inhibits ros_burst Reactive Oxygen Species (ROS) Burst cell_damage->ros_burst mapk_cascade MAP Kinase Cascade Activation ros_burst->mapk_cascade transcription_factors Activation of Defense Gene Transcription Factors mapk_cascade->transcription_factors defense_genes Expression of Defense-Related Genes (e.g., PR proteins) transcription_factors->defense_genes phytoalexin Phytoalexin Biosynthesis defense_genes->phytoalexin cell_wall Cell Wall Reinforcement defense_genes->cell_wall defense_response Enhanced Defense Response phytoalexin->defense_response cell_wall->defense_response experimental_workflow start Isolation & Identification from Musa acuminata synthesis Chemical Synthesis and Purification start->synthesis bioassays In vitro Antimicrobial Bioassays against Phytopathogens synthesis->bioassays mic_ic50 Determination of MIC and IC50 values bioassays->mic_ic50 in_planta In planta Efficacy Studies mic_ic50->in_planta moa Mechanism of Action Studies (e.g., cell membrane integrity) in_planta->moa signaling Investigation of Plant Defense Signaling Induction in_planta->signaling end Potential for Agrochemical or Therapeutic Application moa->end signaling->end

References

In-Depth Technical Guide to the Isolation of Phenolic Compounds from Musa acuminata Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating phenolic compounds from the rhizomes of Musa acuminata. The content is structured to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in harnessing the therapeutic potential of these bioactive molecules.

Introduction

Musa acuminata, a species of banana native to Southeast Asia, is a plant of significant interest due to its rich phytochemical profile. The rhizomes, often considered agricultural waste, are a potent source of phenolic compounds. These compounds, including phenolic acids and flavonoids, have garnered attention for their diverse pharmacological activities, notably their antioxidant and anti-inflammatory properties. This guide details the scientific basis and practical protocols for the extraction, isolation, and characterization of these valuable bioactive compounds.

Experimental Protocols

Plant Material Collection and Preparation

Fresh rhizomes of Musa acuminata should be collected and thoroughly washed with distilled water to remove any soil and debris. The cleaned rhizomes are then sliced into small pieces and can be either shade-dried or oven-dried at a controlled temperature (typically 40-60°C) to a constant weight. The dried rhizome pieces are then ground into a fine powder using a mechanical grinder and stored in airtight containers in a cool, dark place until extraction.

Extraction of Phenolic Compounds

The selection of an appropriate extraction method and solvent is critical for maximizing the yield of phenolic compounds. Both conventional and modern techniques can be employed.

2.2.1. Maceration

Maceration is a simple and widely used technique for the extraction of thermolabile compounds.

  • Protocol:

    • Weigh a specific amount of powdered rhizome (e.g., 100 g).

    • Place the powder in a large conical flask or beaker.

    • Add the extraction solvent (e.g., 80% methanol (B129727) or 80% ethanol) in a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the container and keep it at room temperature for 24-72 hours with occasional shaking.

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process with the residue two more times to ensure complete extraction.

    • Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 45°C.

    • The resulting crude extract can be freeze-dried or oven-dried to obtain a powder.

2.2.2. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is efficient but may not be suitable for heat-sensitive compounds.

  • Protocol:

    • Place a known amount of powdered rhizome (e.g., 20 g) in a thimble.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the desired solvent (e.g., ethanol (B145695) or methanol).

    • Heat the flask. The solvent will vaporize, travel up a distillation arm, and condense in the condenser.

    • The condensed solvent drips into the thimble containing the plant material.

    • Once the level of the solvent in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distilling flask.

    • This cycle is repeated until the extraction is complete (typically 6-8 hours).

    • After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.

2.2.3. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency. It is a rapid and energy-saving method.

  • Protocol:

    • Mix the powdered rhizome with the chosen solvent in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonication is typically carried out at a specific frequency (e.g., 40 kHz) and temperature (e.g., 40-50°C) for a defined period (e.g., 30-60 minutes).

    • After sonication, filter the mixture and concentrate the filtrate as described for maceration.

Fractionation of the Crude Extract

The crude extract is a complex mixture of various compounds. Fractionation is performed to separate the phenolic compounds from other constituents based on their polarity.

  • Protocol for Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Transfer the solution to a separatory funnel.

    • Perform successive partitioning with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

    • Separate the n-hexane layer and repeat the process three times.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract a significant portion of the phenolic compounds. Repeat this step three times.

    • The remaining aqueous phase will contain the most polar compounds.

    • Concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately using a rotary evaporator. The ethyl acetate fraction is often rich in phenolic acids and flavonoids.

Purification of Phenolic Compounds

Column chromatography is a widely used technique for the purification of individual phenolic compounds from the fractionated extracts.

  • Protocol for Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is commonly used for the separation of less polar phenolics, while Sephadex LH-20 is effective for separating a broad range of phenolic compounds based on molecular size and polarity. Polyamide is also an excellent choice for the separation of flavonoids and phenolic acids.

    • Column Packing: Prepare a slurry of the chosen stationary phase in a suitable solvent and pack it into a glass column.

    • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

    • Elution: Elute the column with a gradient of solvents with increasing polarity. For example, a gradient of chloroform-methanol or toluene-ethyl acetate-formic acid can be used for silica gel columns. For Sephadex LH-20, methanol is a common eluent.

    • Fraction Collection: Collect the eluate in a series of fractions.

    • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) by spotting small aliquots of each fraction onto a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., ferric chloride for phenols).

    • Pooling and Concentration: Combine the fractions containing the same compound(s) and evaporate the solvent to obtain the purified compounds.

Further purification can be achieved using techniques like Preparative High-Performance Liquid Chromatography (Prep-HPLC) for higher purity.

Quantification of Total Phenolic Content (TPC)

The Folin-Ciocalteu method is a standard colorimetric assay for determining the total phenolic content.

  • Protocol:

    • Prepare a stock solution of the extract in methanol (e.g., 1 mg/mL).

    • In a test tube, mix 0.5 mL of the extract solution with 2.5 mL of 10% Folin-Ciocalteu reagent.

    • After 5 minutes, add 2.5 mL of 7.5% sodium carbonate (NaHCO₃) solution.

    • Incubate the mixture in the dark at room temperature for 30-60 minutes.

    • Measure the absorbance of the solution at a specific wavelength (typically 760-765 nm) using a UV-Vis spectrophotometer.

    • Prepare a standard curve using known concentrations of gallic acid.

    • Express the total phenolic content as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

In Vitro Antioxidant Activity Assays

The antioxidant potential of the extracts and isolated compounds can be evaluated using various in vitro assays.

2.6.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare different concentrations of the extract or isolated compound in methanol.

    • In a test tube or microplate well, mix a specific volume of the sample solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

2.6.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the sample to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

2.6.3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample to the FRAP reagent.

    • Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).

    • Create a standard curve using known concentrations of FeSO₄·7H₂O or Trolox.

    • Express the results as micromoles of Fe(II) equivalents or Trolox equivalents per gram of dry extract.

Data Presentation

The quantitative data from the analysis of Musa acuminata rhizome extracts are summarized in the tables below. These tables provide a comparative overview of the extraction efficiency and antioxidant potential under different experimental conditions.

Table 1: Yield and Total Phenolic Content of Musa acuminata Rhizome Extracts

Extraction MethodSolventExtraction Time (hours)Temperature (°C)Yield (%)Total Phenolic Content (mg GAE/g extract)Reference
Maceration80% Ethanol48Room Temp.10.5 ± 0.845.2 ± 2.1Fictional Data
Maceration80% Methanol48Room Temp.12.3 ± 1.158.7 ± 3.5Fictional Data
MacerationAcetone48Room Temp.8.2 ± 0.535.1 ± 1.9Fictional Data
SoxhletEthanol8Boiling Point15.6 ± 1.265.4 ± 4.2Fictional Data
Ultrasound-Assisted80% Ethanol15014.2 ± 0.961.8 ± 3.8Fictional Data

Note: The data presented in this table is illustrative and compiled from various potential findings in scientific literature. Actual values may vary depending on the specific experimental conditions, plant material, and analytical methods used.

Table 2: Antioxidant Activity of Musa acuminata Rhizome Extracts

Extract (Solvent)DPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (µmol Fe(II)/g extract)Reference
Ethanolic Extract150.5 ± 12.395.2 ± 8.7850.6 ± 45.2Fictional Data
Methanolic Extract125.8 ± 10.178.4 ± 6.5980.1 ± 52.8Fictional Data
Ethyl Acetate Fraction80.2 ± 6.750.1 ± 4.21250.3 ± 68.4Fictional Data
Ascorbic Acid (Standard)10.5 ± 0.88.2 ± 0.6-Fictional Data
Trolox (Standard)15.2 ± 1.112.5 ± 0.9-Fictional Data

Note: The data presented in this table is illustrative and compiled from various potential findings in scientific literature. Lower IC₅₀ values indicate higher antioxidant activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and analysis of phenolic compounds from Musa acuminata rhizomes.

Experimental_Workflow A Rhizome Collection & Preparation B Extraction (Maceration/Soxhlet/UAE) A->B C Crude Extract B->C D Fractionation (Liquid-Liquid Partitioning) C->D I Quantification (TPC) C->I E Ethyl Acetate Fraction D->E F Other Fractions (n-Hexane, Aqueous) D->F G Purification (Column Chromatography) E->G E->I J Bioactivity Assays (Antioxidant, etc.) E->J H Isolated Phenolic Compounds G->H H->J K Structural Elucidation (HPLC, MS, NMR) H->K

Figure 1: Experimental workflow for phenolic compound isolation.
Signaling Pathway

Phenolic compounds from various plant sources have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. While direct evidence for phenolic compounds from Musa acuminata rhizomes is still emerging, the general mechanism is believed to be similar. The following diagram illustrates the inhibitory effect of these compounds on the NF-κB pathway.[1]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (LPS, Cytokines) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_P P-IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription Phenolics Phenolic Compounds (from M. acuminata rhizome) Phenolics->IKK Inhibition

Figure 2: Inhibition of the NF-κB signaling pathway.

Conclusion

The rhizomes of Musa acuminata represent a promising and sustainable source of bioactive phenolic compounds with significant therapeutic potential. This guide provides a foundational framework of detailed protocols for the extraction, fractionation, purification, and evaluation of these compounds. The presented data and workflows are intended to support further research and development in harnessing the pharmacological benefits of these natural products. Further investigations into the specific mechanisms of action of the isolated compounds on cellular signaling pathways will be crucial for their translation into novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in Dimethyl Sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in drug development who are working with this phenolic compound.

Introduction to this compound

This compound is a phenolic compound that has been isolated from the rhizomes of Musa acuminata (banana).[1][2] As a phytoanticipin, it is a compound that is present in plants before fungal attack and inhibits fungal growth. Structurally, it is a diol derivative of acenaphthene.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₄O₂

  • Molecular Weight: 262.31 g/mol

  • CAS Number: 193892-33-0

Solubility in DMSO: A Critical Parameter

Dimethyl Sulfoxide (DMSO) is a potent and versatile aprotic solvent widely used in biomedical research and drug discovery.[3] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for in vitro assays and as a solvent for stock solutions.[3] Understanding the solubility of this compound in DMSO is crucial for accurate and reproducible experimental results.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in DMSO is limited in publicly available literature. However, information from commercial suppliers provides a key data point.

ParameterValueSource
Solubility in DMSO 10 mMCommercial Supplier Data[1]

This concentration is equivalent to 2.623 mg/mL. It is important to note that this value likely represents a readily achievable concentration for a stock solution and the thermodynamic solubility limit may be higher. As a phenol, this compound is expected to exhibit good solubility in DMSO.[4]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in DMSO for specific experimental conditions, the following protocols can be employed.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

This high-throughput method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, which is relevant for many biological assays.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.

  • Incubation: Incubate the microplate at a specific temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV/MS.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility start Start compound 3-Phenyl-1,2-dihydro- acenaphthylene-1,2-diol (Solid) start->compound dmso DMSO (Solvent) start->dmso thermo_mix Add excess solid to DMSO compound->thermo_mix kinetic_stock Prepare concentrated DMSO stock solution compound->kinetic_stock dmso->thermo_mix dmso->kinetic_stock thermo_equilibrate Equilibrate (24-48h) with agitation thermo_mix->thermo_equilibrate thermo_separate Centrifuge/ Filter thermo_equilibrate->thermo_separate thermo_quantify Quantify supernatant (HPLC-UV/MS) thermo_separate->thermo_quantify thermo_result Thermodynamic Solubility thermo_quantify->thermo_result kinetic_dilute_dmso Serial dilute in DMSO kinetic_stock->kinetic_dilute_dmso kinetic_dilute_aq Dilute into aqueous buffer kinetic_dilute_dmso->kinetic_dilute_aq kinetic_incubate Incubate (e.g., 2h) kinetic_dilute_aq->kinetic_incubate kinetic_detect Detect precipitation (Nephelometry) kinetic_incubate->kinetic_detect kinetic_result Kinetic Solubility kinetic_detect->kinetic_result

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility in DMSO

The solubility of this compound in DMSO is governed by a combination of physicochemical properties of both the solute and the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties (DMSO) cluster_conditions External Conditions solubility Solubility of 3-Phenyl-1,2-dihydro- acenaphthylene-1,2-diol in DMSO polarity Polarity (Phenolic -OH groups) polarity->solubility mw Molecular Weight mw->solubility crystal Crystal Lattice Energy crystal->solubility h_bond Hydrogen Bonding Capacity (Donor and Acceptor) h_bond->solubility aprotic Aprotic Nature aprotic->solubility polar High Polarity polar->solubility h_bond_acceptor Strong H-bond Acceptor h_bond_acceptor->solubility temp Temperature temp->solubility pressure Pressure (minor effect) pressure->solubility purity Purity of Compound and Solvent purity->solubility

Caption: Factors influencing solubility.

Conclusion

This compound is soluble in DMSO, with commercially available solutions at 10 mM. For precise solubility determination under specific experimental conditions, thermodynamic and kinetic solubility assays are recommended. The inherent polarity of this phenolic compound, coupled with the strong solubilizing properties of DMSO, facilitates its use in a wide range of research applications. This guide provides the foundational knowledge and experimental framework for scientists working with this compound.

References

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The acenaphthene (B1664957) core, a tricyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antitumor, antifungal, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, as a foundational core for the development of novel therapeutic agents. While this parent diol has been isolated from natural sources such as the rhizomes of Musa acuminata and Musa basjoo, its intrinsic biological activity appears to be limited.[1] However, the strategic functionalization of the acenaphthene skeleton, inspired by this natural product, has led to the discovery of potent anticancer compounds. This guide will provide a comprehensive overview of the synthesis of the core scaffold, detail the experimental protocols for the preparation and biological evaluation of its analogous derivatives, and present the quantitative data that underscores the potential of the acenaphthene framework in drug discovery.

Physicochemical Properties of the Core Scaffold

This compound serves as a key starting point for chemical diversification. Its fundamental properties are summarized below.

PropertyValue
CAS Number 193892-33-0
Molecular Formula C₁₈H₁₄O₂
Molecular Weight 262.3 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Synthesis of the Core Scaffold and Key Intermediates

The this compound scaffold can be accessed through several synthetic routes, primarily involving the dihydroxylation of an alkene precursor or the reduction of a diketone.

Experimental Protocol 1: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol

A synthetic route to racemic cis-3-phenyl-acenaphthene-1,2-diol has been reported, which can be utilized to prepare related imides with potential anti-tumor activities.[1] While the detailed step-by-step protocol from the publication is not available, a general approach involves the dihydroxylation of 3-phenylacenaphthylene.

Experimental Protocol 2: General Procedure for Racemic Dihydroxylation of Acenaphthylene

A practical method for the racemic dihydroxylation of alkenes, which can be adapted for 3-phenylacenaphthylene, utilizes osmium(III) chloride as the catalyst.

Reagents and Materials:

Procedure:

  • A mixture of potassium ferricyanide (3.0 eq.), potassium carbonate (3.0 eq.), and methanesulfonamide (1.1 eq.) in a 1:1 mixture of tert-butyl alcohol and water is prepared.

  • To this mixture, add the alkene (1.0 eq.) and quinuclidine (0.28 eq.).

  • A catalytic amount of osmium(III) chloride is added to initiate the reaction.

  • The reaction is stirred at room temperature until completion, monitored by TLC.

  • Upon completion, the reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the vicinal diol.

Experimental Protocol 3: Synthesis of Acenaphthenequinone (B41937) (Key Intermediate)

Acenaphthenequinone is a crucial intermediate for the synthesis of many biologically active acenaphthene derivatives.

Reagents and Materials:

  • Acenaphthene

  • Sodium dichromate dihydrate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve acenaphthene in glacial acetic acid.

  • Portion-wise, add sodium dichromate dihydrate to the stirred solution.

  • After the addition is complete, reflux the mixture for a designated time.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude acenaphthenequinone can be further purified by recrystallization.

Medicinal Chemistry Applications: From Scaffold to Active Derivatives

While this compound itself has shown limited cytotoxic activity, the broader acenaphthene scaffold has been successfully exploited to generate potent anticancer agents. A notable example is the synthesis of acenaphtho[1,2-b]quinoxaline (B1266190) derivatives.

Anticancer Activity of Acenaphthene Derivatives

A series of novel acenaphthene derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. The results highlight the potential of this scaffold in developing new anticancer drugs.

Table 1: In Vitro Antitumor Activity of Selected Acenaphthene Derivatives

CompoundTarget Cell LineInhibition Rate (%) at 20 µM
3c MDA-MB-468 (Breast Cancer)55.5 ± 3.8
SKRB-3 (Breast Cancer)66.1 ± 2.2
Adriamycin (Control) MDA-MB-468 (Breast Cancer)63.4 ± 0.4
SKRB-3 (Breast Cancer)68.1 ± 1.3

Data extracted from a study on novel acenaphthene derivatives. Compound 3c is N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine.

Another study on acenaphtho[1,2-b]quinoxaline derivatives demonstrated their potent inhibitory effects on various cancer cell lines.

Table 2: Cytotoxicity of Acenaphtho[1,2-b]quinoxaline Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
10a MDA-MB-231 (Breast Cancer)0.87
PC-3 (Prostate Cancer)0.82
Huh-7 (Liver Cancer)0.64
10b MDA-MB-231 (Breast Cancer)<1.0
PC-3 (Prostate Cancer)<1.0
Huh-7 (Liver Cancer)<1.0
10c MDA-MB-231 (Breast Cancer)<1.0
PC-3 (Prostate Cancer)<1.0
Huh-7 (Liver Cancer)<1.0

Compound 10a is 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide.[2]

Experimental Protocol 4: Synthesis of Acenaphtho[1,2-b]quinoxaline Derivatives

The synthesis of these potent anticancer agents typically involves the condensation of acenaphthenequinone with substituted o-phenylenediamines.

Reagents and Materials:

Procedure:

  • Dissolve acenaphthenequinone and the substituted o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the solid with a cold solvent and dry to obtain the desired acenaphtho[1,2-b]quinoxaline derivative.

  • Further purification can be achieved by recrystallization.

Experimental Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., H460, SW480, MDA-MB-468, SKRB-3, A375, BxPC-3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.

  • Calculate the inhibition rate or IC₅₀ values based on the absorbance readings of treated versus untreated cells.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for derivatives of this compound is not yet elucidated, studies on related acenaphthene compounds, particularly acenaphtho[1,2-b]quinoxalines, have provided valuable insights. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

One study revealed that a dinitroacenaphtho[1,2-b]quinoxaline derivative induced apoptosis in K562 leukemia cells.[3] Another potent indeno[1,2-b]quinoxaline derivative was found to induce S-phase cell cycle arrest and apoptosis by activating caspases-3 and -7, increasing the expression of pro-apoptotic proteins Bad and Bax, and decreasing the expression of the anti-apoptotic protein Bcl-2 and PARP.[2]

Below are diagrams illustrating the general workflow for the synthesis and evaluation of acenaphthene-based compounds and a proposed apoptotic pathway.

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow Acenaphthene Acenaphthene Acenaphthenequinone Acenaphthenequinone Acenaphthene->Acenaphthenequinone Oxidation Derivatives Acenaphthene Derivatives (e.g., Quinoxalines) Acenaphthenequinone->Derivatives Condensation Acenaphthylene Acenaphthylene Diol_Scaffold 3-Phenyl-1,2-dihydro- acenaphthylene-1,2-diol Acenaphthylene->Diol_Scaffold Dihydroxylation Diol_Scaffold->Derivatives Functionalization (Potential) In_Vitro_Assay In Vitro Cytotoxicity (MTT Assay) Derivatives->In_Vitro_Assay Data_Analysis Data Analysis (IC50, Inhibition Rate) In_Vitro_Assay->Data_Analysis Mechanism_Study Mechanism of Action (Apoptosis, Cell Cycle) Data_Analysis->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General workflow for the synthesis and screening of acenaphthene-based compounds.

G Acenaphthene_Derivative Acenaphtho[1,2-b]quinoxaline Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Acenaphthene_Derivative->Bcl2_Family Caspase_Activation Caspase Activation (Caspase-3, -7) Bcl2_Family->Caspase_Activation Increased Bax/Bcl-2 ratio PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed apoptotic pathway induced by acenaphtho[1,2-b]quinoxaline derivatives.

Conclusion and Future Directions

This compound, a naturally occurring acenaphthene derivative, represents a valuable starting point for the design and synthesis of novel therapeutic agents. While the parent molecule exhibits modest biological activity, the acenaphthene scaffold is a proven platform for the development of potent anticancer compounds, as evidenced by the high efficacy of acenaphtho[1,2-b]quinoxaline and other derivatives.

Future research should focus on the systematic derivatization of the this compound core to explore the structure-activity relationships and identify novel compounds with enhanced potency and selectivity. The diol functionality provides a versatile handle for a variety of chemical transformations, opening up a wide chemical space for exploration. Furthermore, detailed mechanistic studies of the most promising derivatives will be crucial for understanding their mode of action and for guiding the development of the next generation of acenaphthene-based drugs. The data and protocols presented in this guide provide a solid foundation for researchers to embark on this exciting area of medicinal chemistry.

References

Methodological & Application

Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol, a phytoanticipin with potential applications in medicinal chemistry and drug development.[1][2] The primary synthetic route described herein is a multi-step process commencing with the commercially available starting material, acenaphthylene (B141429). The key steps involve the formation of an organometallic intermediate, nucleophilic addition of a phenyl group, and a final stereoselective dihydroxylation. An alternative conceptual pathway starting from acenaphthenequinone (B41937) is also discussed. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

cis-3-Phenyl-acenaphthene-1,2-diol is a naturally occurring compound isolated from the rhizomes of Musa acuminata.[2] As a phytoanticipin, it is a pre-existing antimicrobial compound in plants, suggesting its potential as a lead compound for the development of new therapeutic agents.[1][2] The efficient laboratory synthesis of this molecule is crucial for further biological evaluation and structure-activity relationship (SAR) studies. The following protocols detail a reliable method for obtaining the racemic cis-diol.

Synthetic Strategy Overview

The principal synthetic route involves a three-step process starting from acenaphthylene:

  • Complexation: Acenaphthylene is first complexed with chromium hexacarbonyl to form acenaphthylene-chromium tricarbonyl. This step activates the acenaphthene (B1664957) core for subsequent nucleophilic attack.

  • Phenylation: The chromium tricarbonyl complex reacts with phenyllithium (B1222949), followed by an oxidative workup, to introduce the phenyl group at the 3-position, yielding 3-phenyl-acenaphthylene.

  • Dihydroxylation: The final step is a cis-dihydroxylation of the double bond in 3-phenyl-acenaphthylene using osmium tetroxide to stereoselectively form the desired cis-3-phenyl-acenaphthene-1,2-diol.

An alternative approach could involve the synthesis of 3-phenyl-acenaphthenequinone followed by reduction. However, the direct phenylation of acenaphthenequinone can be challenging, and the subsequent reduction may yield a mixture of cis and trans diols.[3] Therefore, the first route is presented as the primary protocol.

Experimental Protocols

Protocol 1: Synthesis of Acenaphthylene-Chromium Tricarbonyl

This procedure is adapted from the Mahaffy–Pauson method for the synthesis of arene-chromium tricarbonyl complexes.[4]

Materials:

  • Acenaphthylene

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Di-n-butyl ether

  • Tetrahydrofuran (B95107) (THF)

  • Argon (Ar) gas supply

  • Standard reflux apparatus

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and an argon inlet, combine acenaphthylene (1.0 eq) and chromium hexacarbonyl (1.0 eq).

  • Add a solvent mixture of di-n-butyl ether containing 10% THF.

  • Flush the apparatus with argon for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 140 °C) under a positive pressure of argon. The reaction should be protected from light by wrapping the flask in aluminum foil.

  • Maintain the reflux for 4-6 hours, or until the reaction is complete (monitoring by TLC is recommended).

  • Allow the reaction mixture to cool to room temperature.

  • The solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3-Phenyl-acenaphthylene

This protocol is based on the work of Izquierdo, L. R., et al.[5]

Materials:

  • Acenaphthylene-chromium tricarbonyl

  • Phenyllithium (C₆H₅Li) solution in a suitable solvent (e.g., cyclohexane/ether)

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Iodine (I₂)

  • Celite®

  • Argon (Ar) gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a stirred solution of phenyllithium (3.77 eq) and TMEDA (3.02 eq) in anhydrous THF under an argon atmosphere at -78 °C, add a solution of acenaphthylene-chromium tricarbonyl (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to 0 °C and maintain this temperature for 1.5 hours.

  • Cool the solution back to -78 °C and add trifluoroacetic acid (14.06 eq).

  • After 30 minutes, add a solution of iodine (5.65 eq) in THF.

  • Allow the solution to warm to room temperature overnight.

  • Filter the reaction mixture through a pad of Celite® and evaporate the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol

This protocol utilizes a catalytic cis-dihydroxylation method.[5][6][7]

Materials:

  • 3-Phenyl-acenaphthylene

  • Osmium tetroxide (OsO₄)

  • N-methylmorpholine N-oxide (NMO)

  • tert-Butanol (t-BuOH)

  • Acetone (B3395972)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Standard reaction glassware

Procedure:

  • In a round-bottom flask, dissolve 3-phenyl-acenaphthylene (1.0 eq) in a solvent mixture of acetone and water (e.g., 8:1 v/v).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.

  • To this stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir for 30 minutes, then extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure racemic cis-3-phenyl-acenaphthene-1,2-diol.

Quantitative Data

The following table summarizes the reported yields for each step of the synthesis.

StepStarting MaterialProductReported YieldReference
1. ComplexationAcenaphthyleneAcenaphthylene-chromium tricarbonyl51%[5]
2. PhenylationAcenaphthylene-chromium tricarbonyl3-Phenyl-acenaphthyleneNot specified[5]
3. Dihydroxylation3-Phenyl-acenaphthylenecis-3-Phenyl-acenaphthene-1,2-diol94%[5]

Characterization Data

The final product, racemic cis-3-phenyl-acenaphthene-1,2-diol, can be characterized by the following spectroscopic methods:

  • ¹H NMR (CDCl₃): Spectral data should be consistent with the structure, showing characteristic peaks for the aromatic protons and the hydroxyl groups.

  • ¹³C NMR (CDCl₃): The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching of the diol.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of C₁₈H₁₄O₂ (262.30 g/mol ).

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol.

SynthesisWorkflow Acenaphthylene Acenaphthylene Cr_complex Acenaphthylene- Chromium Tricarbonyl Acenaphthylene->Cr_complex Cr(CO)6, Bu2O/THF, reflux Phenyl_acenaphthylene 3-Phenyl-acenaphthylene Cr_complex->Phenyl_acenaphthylene 1. PhLi, TMEDA, THF 2. TFA, I2 Final_Product racemic cis-3-Phenyl- acenaphthene-1,2-diol Phenyl_acenaphthylene->Final_Product OsO4 (cat.), NMO, acetone/H2O

Caption: Synthetic workflow for racemic cis-3-phenyl-acenaphthene-1,2-diol.

Safety Precautions

  • Chromium Hexacarbonyl: This reagent is highly toxic, a suspected carcinogen, and can be fatal if inhaled, swallowed, or in contact with skin. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phenyllithium: This is a pyrophoric reagent and will ignite on contact with air. Handle under an inert atmosphere (argon or nitrogen). It is also corrosive.

  • Osmium Tetroxide: This is a highly toxic and volatile compound. It can cause severe eye damage and respiratory tract irritation. It should be handled with extreme caution in a fume hood, and appropriate PPE is mandatory.

  • Organic Solvents: The solvents used are flammable. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The provided protocols outline a reproducible and efficient synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol. This synthetic route provides access to a biologically interesting natural product, enabling further research into its potential as a therapeutic agent. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols: Sharpless Asymmetric Dihydroxylation for Chiral Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized method for the enantioselective synthesis of chiral vicinal diols from prochiral olefins. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to deliver high levels of enantioselectivity for a broad range of substrates.[1][2] The resulting chiral diols are crucial intermediates in the synthesis of numerous natural products and pharmaceutically active compounds.[2][3]

Reaction Mechanism and Key Components

The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle involving the formation of an osmium(VIII)-chiral ligand complex.[1] This complex then reacts with the alkene through a [3+2]-cycloaddition to form a cyclic osmate ester intermediate.[1][4] Subsequent hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium(VIII) catalyst, thus allowing for the use of only a catalytic amount of the toxic and expensive osmium tetroxide.[1][4]

The enantioselectivity of the reaction is controlled by the choice of the chiral ligand. Two pseudoenantiomeric ligands, derived from dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), are commonly used:

  • (DHQ)₂PHAL : This ligand, typically used in the commercially available AD-mix-α , delivers the diol to the α-face of the alkene.[5][6]

  • (DHQD)₂PHAL : This ligand, found in AD-mix-β , directs the dihydroxylation to the β-face of the alkene.[5][6]

The commercially available AD-mix preparations contain the potassium osmate salt (K₂OsO₂(OH)₄), the chiral ligand, potassium ferricyanide, and potassium carbonate in a pre-mixed formulation, offering a convenient and reliable method for performing the reaction.[4][6]

Quantitative Data Summary

The Sharpless asymmetric dihydroxylation has been successfully applied to a wide variety of olefin substrates, consistently affording high yields and enantioselectivities. The following table summarizes representative data from the literature.

SubstrateLigand SystemYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
α,β-Unsaturated EsterAD-mix-β89.998-
Penta-substituted Cyclohexene Derivative(DHQD)₂PHAL8590>20:1
Vicinal Diol Precursor(DHQD)₂PHAL8190:10 (er)-
Zephyranthine IntermediateAD-mix-β67-7.2:1
Chiral Diol for Bisabolatrienol SynthesisSharpless AD98--
Pladienolide IntermediateSharpless AD77-10:1
Ascospiroketal B IntermediateSharpless AD65--
trans-p-menth-3-ene-1,2,8-triol Precursor (Route A)AD-mix-α4033.8-
trans-p-menth-3-ene-1,2,8-triol Precursor (Route A)AD-mix-β431.2-
trans-p-menth-3-ene-1,2,8-triol Precursor (Route B)AD-mix-α7654.5-
trans-p-menth-3-ene-1,2,8-triol Precursor (Route B)AD-mix-β9159.4-

Experimental Protocols

Below is a general protocol for a typical Sharpless asymmetric dihydroxylation reaction using the commercially available AD-mix.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 v/v). For every 1 mmol of olefin, typically 5-10 mL of the solvent mixture is used.

  • Addition of AD-mix: To the solvent mixture, add the appropriate AD-mix (approximately 1.4 g per 1 mmol of olefin). If using, add methanesulfonamide (1 equivalent relative to the olefin). Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a bright yellow.

  • Substrate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the olefin substrate (1 equivalent) to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. The color of the mixture should change from yellow/orange to a pale yellow or colorless.

  • Extraction: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure chiral diol.

Caution: Osmium tetroxide is highly toxic and volatile. Handle the AD-mix reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Never add acid to the AD-mix or the reaction waste as this can liberate toxic hydrogen cyanide gas.[7]

Visualizations

Sharpless_Catalytic_Cycle cluster_regeneration Regeneration Cycle OsVIII_L OsO₄-Ligand Complex (OsVIII) Osmate_Ester Cyclic Osmate Ester OsVIII_L->Osmate_Ester + Alkene [3+2] Cycloaddition Alkene Alkene Diol Chiral Diol Osmate_Ester->Diol + H₂O OsVI Reduced Osmium (OsVI) Osmate_Ester->OsVI Hydrolysis Hydrolysis Hydrolysis (H₂O) OsVI->OsVIII_L Oxidation Oxidant Co-oxidant (e.g., K₃Fe(CN)₆)

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental_Workflow Start Start Setup Reaction Setup: t-BuOH/H₂O, AD-mix Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Add Olefin Substrate Cooling->Addition Reaction Stir at 0 °C (Monitor by TLC) Addition->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Pure Chiral Diol Purification->Product

Caption: General experimental workflow for Sharpless asymmetric dihydroxylation.

References

Application Notes and Protocols for the Chiral Separation of Acenaphthene Diols by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of cis- and trans-1,2-acenaphthene diol enantiomers using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for the analysis of enantiomeric purity, which is a critical aspect in pharmaceutical research and development, as stereoisomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.

Introduction to Chiral Separation of Acenaphthene Diols

Acenaphthene diols are dihydroxylated derivatives of the polycyclic aromatic hydrocarbon acenaphthene. The presence of two stereogenic centers in 1,2-acenaphthenediol gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers. The accurate determination of the enantiomeric composition of these diols is crucial, particularly when they are synthesized via stereoselective methods or are metabolites in biological systems. Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[1] The selection of an appropriate chiral stationary phase (CSP) and mobile phase is paramount for achieving successful enantioseparation.[2] Polysaccharide-based and Pirkle-type CSPs are commonly employed for the resolution of diol enantiomers.

Application Note 1: Chiral Separation of cis-1,2-Acenaphthenediol (B1212491) Enantiomers

This application note details a validated HPLC method for the baseline separation of the enantiomers of cis-1,2-acenaphthenediol. This method is particularly useful for determining the enantiomeric excess (e.e.) of cis-1,2-acenaphthenediol produced from the microbial oxidation of acenaphthene.

Chromatographic Conditions
ParameterValue
Column Chiralcel OD (250 x 4.6 mm, 10 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature Ambient
Injection Volume 20 µL
Sample Conc. 1 mg/mL in mobile phase
Quantitative Data Summary
EnantiomerRetention Time (t R ), minResolution (R s )
(+)-cis-1,2-Acenaphthenediol19.9\multirow{2}{*}{>1.5}
(-)-cis-1,2-Acenaphthenediol24.3

Note: The elution order of enantiomers may vary depending on the specific column batch and system configuration.

Application Note 2: General Protocol for the Chiral Separation of trans-1,2-Acenaphthenediol Enantiomers

While a specific validated method for trans-1,2-acenaphthenediol was not found in the cited literature, a general protocol based on methods successful for similar diol compounds is provided below. This protocol serves as an excellent starting point for method development. Pirkle-type columns, such as the (S,S)-Whelk-O 1, have shown broad applicability for the separation of diol enantiomers.[3]

Recommended Starting Chromatographic Conditions
ParameterRecommended Starting Condition
Column (S,S)-Whelk-O 1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol (B145695) (97:3, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature Ambient
Injection Volume 10 µL
Sample Conc. 1 mg/mL in mobile phase

Optimization of the mobile phase composition (e.g., adjusting the ratio of hexane (B92381) to alcohol or trying different alcohol modifiers like isopropanol) may be necessary to achieve baseline separation.

Experimental Protocols

Protocol 1: Detailed Methodology for the Chiral Separation of cis-1,2-Acenaphthenediol

1. Mobile Phase Preparation: a. Prepare the mobile phase by mixing 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade 2-propanol. b. Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

2. Sample Preparation: a. Accurately weigh approximately 1 mg of the cis-1,2-acenaphthenediol sample. b. Dissolve the sample in 1 mL of the mobile phase to achieve a concentration of 1 mg/mL. c. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. HPLC System Setup and Analysis: a. Install a Chiralcel OD (250 x 4.6 mm, 10 µm) column into the HPLC system. b. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. c. Set the UV detector to a wavelength of 280 nm. d. Inject 20 µL of the prepared sample onto the column. e. Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 30 minutes).

4. Data Analysis: a. Identify the peaks corresponding to the two enantiomers. b. Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (e.e.).

Protocol 2: General Methodology for Method Development for the Chiral Separation of trans-1,2-Acenaphthenediol

1. Initial Screening: a. Prepare the mobile phase as described in the recommended starting conditions (n-Hexane / Ethanol 97:3, v/v) and degas. b. Prepare the trans-1,2-acenaphthenediol sample at 1 mg/mL in the mobile phase and filter. c. Equilibrate the (S,S)-Whelk-O 1 column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min. d. Inject 10 µL of the sample and monitor the chromatogram at 280 nm.

2. Method Optimization: a. Mobile Phase Composition: If separation is not achieved, or resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 90:10 n-hexane/ethanol). Consider replacing ethanol with isopropanol, which can offer different selectivity. b. Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to optimize the balance between analysis time and resolution. c. Temperature: While typically run at ambient temperature, adjusting the column temperature (e.g., between 20°C and 40°C) can sometimes improve peak shape and resolution.

3. System Suitability: a. Once satisfactory separation is achieved, perform multiple injections of the same standard to ensure the reproducibility of retention times and peak areas. b. Calculate the resolution (R s ) between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (e.g., Hexane/IPA) C Column Equilibration (Chiral Stationary Phase) A->C B Sample Preparation (Dissolve & Filter) D Sample Injection B->D C->D E Isocratic Elution D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Analysis (e.g., Enantiomeric Excess) G->H

Caption: General workflow for chiral HPLC analysis.

Method_Development_Logic Start Start Method Development Screen_CSP Screen Chiral Stationary Phases (Polysaccharide vs. Pirkle-type) Start->Screen_CSP Screen_MP Optimize Mobile Phase (Solvent Ratio & Type) Screen_CSP->Screen_MP Initial Separation Observed Screen_MP->Screen_CSP No Separation Optimize_Params Fine-tune Parameters (Flow Rate, Temperature) Screen_MP->Optimize_Params Partial Separation Optimize_Params->Screen_MP Resolution not optimal Validation Method Validation (Reproducibility, Resolution) Optimize_Params->Validation Baseline Resolution (Rs > 1.5) End Final Method Validation->End

Caption: Logical workflow for chiral method development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a phenolic compound that can be isolated from the rhizomes of the banana plant.[1] While research has been conducted on the synthesis and biological activities of various acenaphthene (B1664957) derivatives[2][3][4], specific data on the in vitro cytotoxicity of this compound is not extensively documented. Acenaphthene and acenaphthylene, related polycyclic aromatic hydrocarbons, have been reported as non-mutagenic in some bacterial strains and non-cytotoxic in human liver tumor cell lines in vitro, though some weak mutagenicity has been observed under specific conditions.[5] Cytotoxicity testing is a crucial first step in the evaluation of any new compound for potential therapeutic applications.[6][7] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using three common assays: MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V staining for apoptosis.

Physicochemical Properties for In Vitro Studies

Proper handling and solubilization of the test compound are critical for accurate cytotoxicity assessment.

  • Appearance: Typically exists as a solid at room temperature.[1]

  • Solubility: Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[8] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[9][10]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[11][12]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)[12][13]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from a DMSO stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][13] Mix thoroughly by gentle shaking or pipetting.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[10][11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15]

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Add 10 µL of lysis buffer to untreated control wells 45 minutes before the end of the incubation period.[16]

    • Medium background: Complete medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16][17]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[16][17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16][17]

  • Stop Reaction: Add 50 µL of stop solution to each well.[16][17]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16][17]

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[18][19]

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[19]

  • Washing: Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]

Data Presentation

The following tables present hypothetical data for the in vitro cytotoxicity assays of this compound on a human cancer cell line after 48 hours of treatment.

Table 1: MTT Assay - Cell Viability

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Table 2: LDH Assay - Cytotoxicity

Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous)0.12 ± 0.010
10.15 ± 0.023.3
50.28 ± 0.0317.8
100.55 ± 0.0447.8
250.82 ± 0.0577.8
500.95 ± 0.0692.2
1000.98 ± 0.0595.6
Max LDH Release1.02 ± 0.07100

Table 3: Annexin V/PI Staining - Apoptosis Analysis

Concentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle Control)95.22.52.3
1052.135.812.1
5010.560.329.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cell_seeding Cell Seeding (96-well or 6-well plates) compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells and Incubate (24, 48, or 72 hours) compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add ldh_supernatant Collect Supernatant treatment->ldh_supernatant apoptosis_harvest Harvest Cells treatment->apoptosis_harvest mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_read Read Absorbance (490 nm) ldh_reaction->ldh_read apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_analyze Analyze by Flow Cytometry apoptosis_stain->apoptosis_analyze

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_mitochondria Mitochondrion cluster_cytosol Cytosol compound This compound membrane_damage Membrane Damage compound->membrane_damage mitochondrial_dysfunction Mitochondrial Dysfunction compound->mitochondrial_dysfunction ldh_release LDH Release membrane_damage->ldh_release cytochrome_c Cytochrome c Release mitochondrial_dysfunction->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

MTT assay protocol for assessing cell viability with acenaphthene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: MTT Assay Protocol for Assessing Cell Viability with Acenaphthene (B1664957) Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability and proliferation.[1] It is widely applied in toxicology and drug discovery to measure the cytotoxic effects of chemical compounds.[2] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active cells.[1][3] Dead cells lose this ability, so the amount of formazan produced is directly proportional to the number of viable cells in the sample.[2][3][4] The insoluble formazan crystals are solubilized using a solvent like dimethyl sulfoxide (B87167) (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[3][5]

Acenaphthene derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, making them compounds of interest in anticancer drug development.[6][7][8][9][10] This protocol provides a detailed methodology for using the MTT assay to evaluate the in vitro cytotoxicity of acenaphthene derivatives.

Experimental Protocol

This protocol is optimized for adherent cells cultured in 96-well microplates. Modifications may be required for suspension cells, such as an additional centrifugation step before removing the supernatant.[2]

Materials and Reagents
  • Cells: Logarithmically growing adherent cells of the desired cell line.

  • Acenaphthene Derivatives: Stock solutions prepared in sterile DMSO.

  • MTT Reagent (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS). Vortex to dissolve, filter sterilize (0.22 µm filter), and store in light-protected aliquots at -20°C.[2][11] The solution should be protected from light during storage and use.[1]

  • Solubilization Solution: Cell culture grade Dimethyl Sulfoxide (DMSO).[2]

  • Cell Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Equipment:

    • 96-well flat-bottom sterile tissue culture plates.

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 570 nm and a reference wavelength of ~650 nm.

    • Multichannel pipette.

    • Inverted microscope.

Assay Procedure

Step 1: Cell Seeding

  • Harvest cells that are in the exponential growth phase.

  • Determine cell density using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to an optimal concentration (typically 1,000-100,000 cells/well, which must be determined empirically for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To avoid "edge effects," fill the perimeter wells with 100 µL of sterile PBS or media without cells.[12][13]

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume growth.

Step 2: Treatment with Acenaphthene Derivatives

  • Prepare serial dilutions of the acenaphthene derivative stock solutions in complete culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the acenaphthene derivatives to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Wells with cells treated with the same concentration of DMSO as the highest compound concentration.

    • Untreated Control: Wells with cells in fresh culture medium only.

    • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

Step 3: MTT Incubation

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).[5][14]

  • Incubate the plate for 2 to 4 hours at 37°C.[14] Visually confirm the formation of purple formazan precipitate within the cells using an inverted microscope.

Step 4: Formazan Solubilization

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Place the plate on an orbital shaker and mix gently for 15 minutes to ensure complete solubilization.[12]

Step 5: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm can be used to subtract background noise.[5]

  • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and Presentation

Calculation of Cell Viability
  • Corrected Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Percentage Cell Viability: Calculate the percentage of viable cells for each treatment concentration using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. It is determined by plotting a dose-response curve of % Cell Viability versus the logarithm of the compound concentration. The IC50 value can then be calculated using non-linear regression analysis with software like GraphPad Prism or by using the linear equation from a trendline in Excel where y=50.[15][16]

Data Presentation Tables

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Raw Absorbance Data (570 nm)

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average
Blank (No Cells) 0.052 0.055 0.053 0.053
Vehicle Control (0) 1.254 1.288 1.271 1.271
Acenaphthene Derivative X (1.0) 1.103 1.121 1.098 1.107
Acenaphthene Derivative X (10) 0.756 0.739 0.761 0.752

| Acenaphthene Derivative X (100) | 0.245 | 0.251 | 0.248 | 0.248 |

Table 2: Calculated Percentage Cell Viability

Concentration (µM) Average Corrected Absorbance % Cell Viability Std. Deviation
Vehicle Control (0) 1.218 100.0% 1.7%
Acenaphthene Derivative X (1.0) 1.054 86.5% 1.2%
Acenaphthene Derivative X (10) 0.699 57.4% 1.3%

| Acenaphthene Derivative X (100) | 0.195 | 16.0% | 0.9% |

Table 3: Summary of IC50 Values for Acenaphthene Derivatives on Various Cell Lines Example data based on published findings.[6][7][10]

CompoundCell LineIC50 (µM)
Compound 8HeLa6.51 ± 0.44
Compound 8MDA-MB-23118.54 ± 0.68
Compound 9HeLa2.65 ± 0.38
Cisplatin (Control)HeLaValue

Visualizations

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Prepare Cell Suspension p2 Seed Cells in 96-Well Plate p1->p2 p3 Incubate for 24h (Attachment) p2->p3 t1 Prepare Serial Dilutions of Acenaphthene Derivatives p3->t1 t2 Treat Cells with Compounds t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTT Reagent to Wells t3->a1 a2 Incubate for 2-4h (Formazan Formation) a1->a2 a3 Remove Medium a2->a3 a4 Add Solubilization Solution (DMSO) a3->a4 a5 Measure Absorbance at 570 nm a4->a5 d1 Calculate % Cell Viability a5->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow diagram illustrating the key stages of the MTT cell viability assay.

Potential Signaling Pathway for Investigation

Since the MTT assay measures mitochondrial activity, a common mechanism for cytotoxicity involves the induction of apoptosis via the intrinsic (mitochondrial) pathway. Acenaphthene derivatives may trigger this pathway, making it a relevant area for further mechanistic studies.

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol compound Acenaphthene Derivative (Cellular Stress) Bax Bax/Bak Activation compound->Bax Bcl2 Bcl-2 Inhibition compound->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner Caspase) ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway that may be induced by cytotoxic compounds.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background - Contamination of medium or reagents.[17]- Phenol (B47542) red or serum in medium can interfere.[12]- Use sterile technique and fresh reagents.- Use phenol red-free medium or serum-free medium during MTT incubation.[12]
Low Absorbance - Cell seeding density is too low.- Incubation time with MTT is too short.- Incomplete solubilization of formazan crystals.[12]- Optimize cell number to ensure absorbance is in the linear range (0.75-1.25).- Increase MTT incubation time.- Ensure complete dissolution by gentle shaking; visually confirm before reading.[12]
Inconsistent Replicates - Inaccurate pipetting or cell plating.[13]- "Edge effect" due to evaporation in outer wells.[12][13]- Compound precipitation at high concentrations.- Ensure homogenous cell suspension before plating; practice pipetting technique.[13]- Do not use the outer wells for experimental samples; fill with PBS instead.[12][13]- Check solubility of derivatives; observe for precipitate under a microscope.
High Viability at High Doses - Compound may directly reduce MTT.[12][18]- Compound may induce metabolic hyperactivity before cell death.[18][19]- Test the compound in a cell-free system (medium + MTT + compound) to check for direct reduction.[12][18]- Corroborate results with an alternative viability assay (e.g., LDH or Trypan Blue).[12]

References

Formulation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, a poorly water-soluble compound, for in vivo research applications. Due to its hydrophobic nature, specialized formulation strategies are necessary to ensure its bioavailability and achieve consistent results in animal studies. These guidelines offer a comprehensive approach, from understanding the compound's physicochemical properties to detailed experimental procedures for preparing a stable and injectable formulation. The protocols are designed to be adaptable for various preclinical research settings.

Physicochemical Properties and Solubility

This compound is a phenol (B47542) compound that typically exists as a solid at room temperature.[1] Its molecular structure contributes to its low aqueous solubility, a common challenge in the development of many new chemical entities.[1] While precise quantitative solubility data in various solvents is not extensively published, it is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For in vivo applications, selecting a biocompatible solvent system is crucial to minimize toxicity and ensure the stability of the formulation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₈H₁₄O₂[1]
Molecular Weight 262.30 g/mol [1]
Appearance Solid[1]
CAS Number 193892-33-0[1]
LogP 3.48[1]
Solubility (Qualitative)
   WaterPoorly soluble[1]
   DMSOSoluble[1][2]
   EthanolSoluble
   ChloroformSoluble[2]
   DichloromethaneSoluble[2]
   Ethyl AcetateSoluble[2]
   AcetoneSoluble[2]

Recommended Formulation for In Vivo Studies

For parenteral administration in animal models, a co-solvent system is recommended to overcome the poor water solubility of this compound. A widely used and effective vehicle for such hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO), a solubilizing agent, and a surfactant like Tween 80, in a saline solution. This combination ensures the compound remains in solution upon injection into the aqueous physiological environment.

A recommended starting formulation, based on information from commercial suppliers for in vivo use of poorly soluble compounds, is a 10:5:85 ratio of DMSO:Tween 80:Saline.[1]

Table 2: Recommended Vehicle Composition for In Vivo Formulation

ComponentProportion (v/v)Purpose
DMSO 10%Primary solvent to dissolve the compound.
Tween 80 5%Surfactant to enhance solubility and prevent precipitation upon dilution in aqueous solutions.
Saline (0.9% NaCl) 85%Isotonic aqueous carrier.

Experimental Protocol: Preparation of Injectable Formulation

This protocol details the steps for preparing a 1 mg/mL solution of this compound for parenteral administration (e.g., intraperitoneal, intravenous, or subcutaneous injection).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile

  • Saline solution (0.9% NaCl), sterile, injectable grade

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Preparation of Stock Solution:

    • Weigh the required amount of this compound powder. For a final concentration of 1 mg/mL in the complete formulation, a higher concentration stock in DMSO is prepared first. For example, to prepare 1 mL of the final formulation, you will need 1 mg of the compound.

    • Prepare a 10 mg/mL stock solution by dissolving 1 mg of the compound in 100 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but ensure the compound's stability at this temperature.

  • Preparation of the Final Formulation:

    • In a sterile microcentrifuge tube, add 100 µL of the 10 mg/mL stock solution of this compound in DMSO.

    • To this, add 50 µL of sterile Tween 80.

    • Vortex the mixture vigorously for at least one minute to ensure the Tween 80 is well dispersed.

    • Slowly add 850 µL of sterile saline to the DMSO/Tween 80 mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.

    • Continue to vortex for another 2-3 minutes until a clear and homogenous solution is obtained.

    • Visually inspect the solution for any precipitation or cloudiness. If present, the formulation may not be suitable for injection.

  • Administration:

    • The final formulation should be prepared fresh on the day of use.

    • Before administration, gently mix the solution again.

    • Administer the formulation to the animal model via the desired route (IP, IV, SC). The volume of injection should be calculated based on the animal's weight and the desired dosage.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Final Formulation cluster_2 Administration Compound This compound Powder Stock 10 mg/mL Stock Solution Compound->Stock DMSO DMSO DMSO->Stock Final_Formulation Final Injectable Formulation (1 mg/mL) Stock->Final_Formulation Tween80 Tween 80 Tween80->Final_Formulation Saline Saline (0.9% NaCl) Saline->Final_Formulation Animal_Model In Vivo Animal Model Final_Formulation->Animal_Model Parenteral Injection

Figure 1. Workflow for the preparation of the in vivo formulation.

Putative Signaling Pathway and Mechanism of Action

While the specific molecular targets of this compound are not yet fully elucidated, compounds with a similar acenaphthene (B1664957) backbone have demonstrated potential as antitumor agents.[3][4] Some structurally related compounds, such as naphthalimides, are known to exert their anticancer effects by acting as topoisomerase inhibitors and inducing DNA damage.[5] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis.

Polycyclic aromatic hydrocarbons, a broader class to which this compound belongs, are known to cause DNA damage through the formation of DNA adducts, leading to mutations if not properly repaired by the cell's DNA repair mechanisms.[6] This can activate DNA damage response pathways, leading to cell cycle arrest or apoptosis.

Based on this, a plausible, though not yet proven, mechanism of action for this compound in a cancer context could involve the inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately resulting in apoptosis.

G cluster_0 Drug Action cluster_1 Cellular Processes cluster_2 Cellular Response Compound This compound TopoII Topoisomerase II Compound->TopoII Inhibition (Putative) DNA_Replication DNA Replication/Transcription TopoII->DNA_Replication DSB DNA Double-Strand Breaks DNA_Replication->DSB Accumulation of DDR DNA Damage Response (ATM/ATR Signaling) DSB->DDR Activation of Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 2. Putative signaling pathway for the antitumor activity.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on an appropriate formulation strategy to address its poor aqueous solubility. The detailed protocol using a DMSO, Tween 80, and saline vehicle provides a reliable method for preparing an injectable solution suitable for preclinical research. Further investigation into the specific molecular mechanisms of this compound is warranted to fully understand its therapeutic potential. Researchers should always perform pilot studies to determine the maximum tolerated dose of the formulation in their specific animal model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and accessible synthetic strategy commences with acenaphthenequinone (B41937). This route involves a two-step process:

  • Nucleophilic Addition: A Grignard reaction between acenaphthenequinone and phenylmagnesium bromide. This step forms the intermediate, 1-hydroxy-1-phenylacenaphthen-2-one.

  • Reduction: The subsequent reduction of the keto-intermediate to the desired diol. The choice of reducing agent in this step is critical for controlling the stereochemistry (cis- or trans-) of the final product.

Q2: How can I control the stereochemistry to obtain the desired cis- or trans-diol?

A2: The stereochemical outcome of the reduction of the α-hydroxy ketone intermediate is highly dependent on the reducing agent and reaction conditions.

  • For the anti (trans-like) diol: Chelation-controlled reductions are often effective. Reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can provide high diastereoselectivity for the anti-diol.[1]

  • For the syn (cis-like) diol: Non-chelating reducing agents are preferred. Zinc borohydride (B1222165) is known to selectively produce erythro (syn-like) glycols from α-hydroxy ketones.[2][3]

Q3: What are the key parameters to optimize for the Grignard reaction step?

A3: Successful Grignard reactions require strict anhydrous conditions to prevent the quenching of the Grignard reagent. Key optimization parameters include:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used.

  • Temperature: The reaction is typically initiated at room temperature and may be cooled to control the exothermic reaction.

  • Reagent Purity: Use high-purity magnesium turnings and dry bromobenzene (B47551).

  • Initiation: A crystal of iodine can be added to initiate the formation of the Grignard reagent.

Q4: How can I purify the final product and separate the cis- and trans-isomers?

A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. The separation of cis- and trans-isomers can be challenging but is often possible using a carefully selected eluent system. High-Performance Liquid Chromatography (HPLC) on a chiral column can also be an effective method for both analytical and preparative separation of stereoisomers.[4][5] The difference in polarity and crystal packing between the isomers may also allow for separation by fractional crystallization.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no yield of Grignard reagent Presence of moisture in glassware or reagents.Flame-dry all glassware before use. Use anhydrous solvents and freshly distilled reagents.
Inactive magnesium surface.Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.
Low yield of 1-hydroxy-1-phenylacenaphthen-2-one Incomplete reaction or side reactions.Ensure the Grignard reagent is added slowly to the acenaphthenequinone solution to control the reaction temperature. Use a slight excess of the Grignard reagent.
Formation of biphenyl (B1667301) as a major byproduct Reaction of the Grignard reagent with unreacted bromobenzene.Ensure a sufficient amount of acenaphthenequinone is present to react with the Grignard reagent.
Low yield of the final diol product Inefficient reduction.Choose the appropriate reducing agent and optimize the reaction conditions (temperature, reaction time, and solvent).
Product loss during workup and purification.Perform careful extraction and minimize the number of purification steps.
Poor stereoselectivity in the reduction step Incorrect choice of reducing agent.For anti-diol, use a chelation-controlled reducing agent like Red-Al. For syn-diol, use a non-chelating agent like zinc borohydride.[1][2][3]
Reaction temperature is too high.Perform the reduction at a lower temperature to enhance selectivity.
Difficulty in separating cis- and trans-isomers Similar polarities of the isomers.Optimize the solvent system for column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes). Consider using HPLC with a chiral column for better separation.[4][5]

Experimental Protocols

Step 1: Synthesis of 1-hydroxy-1-phenylacenaphthen-2-one
  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Acenaphthenequinone: A solution of acenaphthenequinone (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of 1-hydroxy-1-phenylacenaphthen-2-one to this compound
  • Method A: For the preparation of the anti-diol

    • Dissolve the 1-hydroxy-1-phenylacenaphthen-2-one (1.0 eq) in anhydrous toluene.

    • Cool the solution to -78 °C.

    • Add Red-Al (1.5 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir until two clear layers are formed.

    • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Method B: For the preparation of the syn-diol

    • Prepare a solution of zinc borohydride by reacting zinc chloride with sodium borohydride in anhydrous THF.

    • Dissolve the 1-hydroxy-1-phenylacenaphthen-2-one (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add the freshly prepared zinc borohydride solution dropwise.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentPredominant IsomerTypical Diastereomeric Ratio (anti:syn)Reference
Red-Alanti>10:1[1]
Zinc Borohydridesyn>10:1[2][3]
Sodium BorohydrideMixtureLow selectivity
Lithium Aluminum HydrideMixtureLow selectivity

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Stereoselective Reduction cluster_purification Purification start Acenaphthenequinone + Phenylmagnesium Bromide intermediate 1-hydroxy-1-phenylacenaphthen-2-one start->intermediate Anhydrous Ether/THF anti_diol anti-3-Phenyl-1,2-diol intermediate->anti_diol Red-Al syn_diol syn-3-Phenyl-1,2-diol intermediate->syn_diol Zn(BH4)2 purified_anti Purified anti-diol anti_diol->purified_anti Chromatography purified_syn Purified syn-diol syn_diol->purified_syn Chromatography

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_grignard Grignard Step Issues cluster_reduction Reduction Step Issues cluster_purification Purification Issues start Low Yield of Final Diol? grignard_check Check for Grignard formation start->grignard_check grignard_fail Moisture? Inactive Mg? grignard_check->grignard_fail No grignard_ok Grignard reagent is formed grignard_check->grignard_ok Yes reduction_check Check reduction conditions grignard_ok->reduction_check wrong_reagent Incorrect reducing agent? reduction_check->wrong_reagent Poor Selectivity temp_issue Temperature too high? reduction_check->temp_issue Poor Selectivity reduction_ok Conditions are optimal reduction_check->reduction_ok OK purification_check Difficulty in separation? reduction_ok->purification_check chromatography_issue Optimize chromatography? purification_check->chromatography_issue

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Cis-Diols from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of cis-diols from complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying cis-diols from plant extracts?

A1: The main challenges stem from the complex nature of plant matrices. These include:

  • Low concentration of target cis-diols: Bioactive cis-diols are often present in small amounts within the plant material.[1]

  • Matrix interference: Plant extracts contain a wide array of other compounds, such as pigments (chlorophylls, carotenoids), lipids, waxes, phenolics, and other secondary metabolites, which can co-extract and interfere with purification steps.[1][2]

  • Co-elution of structurally similar compounds: Isomers and other closely related compounds with similar polarities can be difficult to separate from the target cis-diol using standard chromatographic techniques.[3]

  • Degradation of target compounds: Some cis-diols, particularly polyphenolic compounds like flavonoids, can be unstable and prone to oxidation or degradation under certain pH and temperature conditions.[4]

  • Scale-up difficulties: Methods developed for laboratory-scale purification may not be directly scalable for industrial production, often requiring significant re-optimization.[5]

Q2: Which purification techniques are most effective for isolating cis-diols?

A2: The choice of technique depends on the specific properties of the cis-diol and the composition of the plant extract. Commonly used and effective methods include:

  • Boronate Affinity Chromatography (BAC): This is a highly selective method for compounds containing cis-diol groups. It relies on the formation of reversible covalent bonds between the cis-diol and a boronic acid ligand immobilized on a stationary phase.[6][7]

  • Column Chromatography: Techniques like flash chromatography and Medium-Pressure Liquid Chromatography (MPLC) using stationary phases such as silica (B1680970) gel, polyamide, or Sephadex are widely used for the initial fractionation and purification of plant extracts.[1][8]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These high-resolution techniques, particularly in the reversed-phase mode, are excellent for the final purification and analysis of cis-diols.[8][9]

  • Solid-Phase Extraction (SPE): SPE is a valuable tool for sample cleanup and pre-concentration of cis-diols from crude extracts before further chromatographic steps.[3][10]

Q3: How can I remove interfering pigments and lipids from my plant extract?

A3: Several strategies can be employed to remove common interferences:

  • Solvent Partitioning: A preliminary liquid-liquid extraction can partition nonpolar compounds like chlorophylls (B1240455) and lipids into a nonpolar solvent (e.g., hexane), while the more polar cis-diols remain in a polar solvent (e.g., methanol (B129727)/water).[11]

  • Solid-Phase Extraction (SPE): Using appropriate SPE cartridges (e.g., C18 for retaining nonpolar compounds), you can selectively elute the desired polar compounds while retaining the nonpolar interferences.

  • Adsorbents: Treatment of the crude extract with activated charcoal can effectively remove pigments.

Q4: My target cis-diol is a flavonoid glycoside. Are there specific considerations for its purification?

A4: Yes, flavonoid glycosides have unique properties that influence their purification. Due to the sugar moiety, they are generally more polar than their aglycone counterparts. Polyamide column chromatography is particularly effective for separating polyphenols like flavonoids due to the hydrogen bonding interactions between the polyamide and the phenolic hydroxyl groups.[1][12] Reversed-phase HPLC is also a powerful tool for their separation and purification.[13]

Q5: What is the principle behind Boronate Affinity Chromatography (BAC) for cis-diol purification?

A5: BAC is based on the reversible reaction between a boronic acid and a cis-diol to form a cyclic boronate ester. This interaction is pH-dependent; binding is typically favored under neutral to alkaline conditions (pH > 7), where the boronic acid is in its tetrahedral boronate form. Elution of the bound cis-diol is achieved by lowering the pH (typically to < 6.5), which disrupts the ester linkage.[7][14]

Troubleshooting Guides

Issue 1: Low Yield of Target cis-Diol
Possible Cause Troubleshooting Steps
Incomplete Extraction Optimize the extraction solvent, temperature, and time. For polar cis-diols, hydroalcoholic solvents (e.g., 70% ethanol) are often effective.[15] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[16]
Degradation of the Target Compound If the target compound is sensitive to heat, use extraction methods that operate at lower temperatures. For pH-sensitive compounds, ensure the pH of the extraction and purification buffers is within their stability range.[4]
Poor Binding to Chromatographic Media For affinity chromatography, ensure the binding buffer conditions (e.g., pH) are optimal for the interaction. For other chromatographic methods, check if the chosen stationary and mobile phases are appropriate for the polarity of your compound.
Irreversible Binding or Co-elution with Inhibitors The presence of certain compounds in the crude extract can interfere with binding or elution. A pre-purification step using SPE or liquid-liquid extraction can help remove these interfering substances.[3]
Issue 2: Co-elution of Impurities with the Target cis-Diol
Possible Cause Troubleshooting Steps
Similar Polarity of Compounds Optimize the mobile phase gradient in HPLC or column chromatography to improve resolution.[3] Experiment with different stationary phases that offer different selectivities (e.g., C18, phenyl, cyano).
Presence of Isomers For separating cis and trans isomers, chiral chromatography can be highly effective.[3] Careful optimization of the mobile phase and temperature in standard HPLC can sometimes achieve separation.
Column Overloading Reduce the amount of sample loaded onto the column to prevent band broadening and improve separation.[3]
Inadequate Column Packing Ensure the chromatography column is packed uniformly to prevent channeling and poor separation.
Issue 3: Issues with Boronate Affinity Chromatography (BAC)
Possible Cause Troubleshooting Steps
Poor Binding of cis-Diol Check the pH of the binding buffer; it should be at or above the pKa of the boronic acid to ensure it is in the active boronate form.[7] Ensure the absence of competing molecules like Tris buffer in your sample and buffers.
Non-specific Binding of Other Compounds Secondary interactions (hydrophobic, ionic) can cause non-specific binding. Increase the ionic strength of the binding buffer or add a small percentage of an organic solvent to disrupt these interactions.[7]
Inefficient Elution Ensure the pH of the elution buffer is sufficiently low to break the boronate ester bond. Alternatively, elution can be performed using a competing cis-diol like sorbitol.[7]
Low Recovery of the Target Compound The affinity of some cis-diols for boronate resins can be weak, leading to low recovery.[17] Consider using a "teamed boronate affinity" approach where multiple boronic acid ligands work synergistically to enhance binding.[4]

Data Presentation

Table 1: Comparison of Extraction Yields for Flavonoids (a class of cis-diols) from Plant Sources

Plant SourceTarget Compound ClassExtraction MethodSolventYieldReference
Crocus sativus L. floral residuesFlavonoidsSolvent Extraction67.7% Ethanol (B145695)8.67% (of crude extract)[8]
Chionanthus retusa leafTotal FlavonoidsUltrasonic Extraction60% Ethanol121.28 mg/g[18]
Tea Leaves (Camellia sinensis)CatechinsSolvent Extraction70% Acetone4-5% (of underutilized parts)[6]
Banana LeavesRutinLiquid-Liquid Extraction followed by Column Chromatography and HPLC->98% purity[1]

Table 2: Purification of Flavonoid Glycosides from Psidium guajava using High-Speed Counter-Current Chromatography (HSCCC)

CompoundAmount from 19.8g Crude SamplePurity
Hyperoside15.3 mg>95%
Isoquercitrin21.1 mg>95%
Reynoutrin65.2 mg>95%
Quercetin-3-O-β-D-arabinopyranoside71.7 mg>95%
Quercetin-3-O-α-L-arabinofuranoside105.6 mg>95%
2,4,6-trihydroxy-3,5-dimethylbenzophenone 4-O-(6''-O-galloyl)-β-D-glucopyranoside98.4 mg>95%
(Data sourced from[13])

Experimental Protocols

Protocol 1: General Workflow for the Isolation of cis-Diols from Plant Extracts

This protocol outlines a general strategy for the isolation and purification of cis-diols from a plant source.

  • Plant Material Preparation:

    • Dry the plant material to a constant weight.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform a solvent extraction using a suitable solvent. For polar cis-diols, a mixture of ethanol or methanol and water is often effective.

    • Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction can be used.[15]

  • Preliminary Purification (Interference Removal):

    • Concentrate the crude extract under reduced pressure.

    • Perform a liquid-liquid partitioning with a nonpolar solvent (e.g., hexane) to remove lipids and chlorophyll.

    • The polar phase containing the cis-diols is collected.

  • Fractionation by Column Chromatography:

    • Pack a column with an appropriate stationary phase (e.g., silica gel, Sephadex LH-20, or polyamide).

    • Load the partially purified extract onto the column.

    • Elute with a gradient of solvents with increasing polarity.

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify fractions containing the target compound.

  • Final Purification by HPLC:

    • Pool the fractions containing the target compound.

    • Perform preparative or semi-preparative HPLC using a suitable column (e.g., C18) and an optimized mobile phase to obtain the pure cis-diol.[1]

Protocol 2: Purification of cis-Diols using Boronate Affinity Chromatography (BAC)

This protocol is specifically for the selective isolation of cis-diol-containing compounds.

  • Column Equilibration:

    • Pack a column with a boronate affinity resin.

    • Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.5).

  • Sample Preparation and Loading:

    • Dissolve the plant extract in the binding buffer. Ensure the pH is adjusted to the optimal binding pH.

    • Load the sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of binding buffer to remove unbound compounds.

  • Elution:

    • Elute the bound cis-diols with an elution buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).

    • Alternatively, elute with the binding buffer containing a competing agent like 100 mM sorbitol.[7]

  • Analysis:

    • Analyze the collected fractions for the presence of the target cis-diol using techniques like HPLC or mass spectrometry.

Mandatory Visualizations

experimental_workflow start Plant Material (Dried and Ground) extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/Aqueous Methanol) extraction->partitioning nonpolar Nonpolar Fraction (Lipids, Chlorophyll) partitioning->nonpolar Discard polar Polar Fraction (Contains cis-diols) partitioning->polar column_chrom Column Chromatography (e.g., Silica Gel, Polyamide) polar->column_chrom fractionation Fraction Collection & TLC Analysis column_chrom->fractionation hplc Preparative HPLC (e.g., C18 column) fractionation->hplc pure_diol Pure cis-Diol hplc->pure_diol

Caption: General workflow for the purification of cis-diols from plant extracts.

bac_workflow start Plant Extract in Binding Buffer (pH > 7) load Load onto Equilibrated Boronate Affinity Column start->load wash Wash with Binding Buffer load->wash unbound Unbound Impurities wash->unbound Discard elute Elute with Acidic Buffer (pH < 6.5) or Competing Diol wash->elute purified Purified cis-Diol Fraction elute->purified

Caption: Workflow for Boronate Affinity Chromatography (BAC) of cis-diols.

troubleshooting_logic problem Purification Issue: Low Yield or Purity check_extraction Review Extraction Protocol problem->check_extraction Low Yield check_chromatography Review Chromatography Protocol problem->check_chromatography Low Purity optimize_solvent Optimize Solvent System check_extraction->optimize_solvent optimize_conditions Optimize Temp/Time check_extraction->optimize_conditions optimize_gradient Optimize Elution Gradient check_chromatography->optimize_gradient change_stationary_phase Change Stationary Phase check_chromatography->change_stationary_phase pre_purify Add Pre-purification Step (SPE) check_chromatography->pre_purify

Caption: Logical relationship for troubleshooting cis-diol purification issues.

References

Technical Support Center: Sharpless Asymmetric Dihydroxylation of Acenaphthylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sharpless asymmetric dihydroxylation of acenaphthylene (B141429). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and enantioselectivity of this important transformation.

Frequently Asked Questions (FAQs)

Q1: What is the Sharpless asymmetric dihydroxylation?

The Sharpless asymmetric dihydroxylation is a chemical reaction that converts an alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbon atoms) in an enantioselective manner.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the hydroxylation to a specific face of the double bond.[1] Stoichiometric reoxidants, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), are used to regenerate the osmium tetroxide, allowing it to be used in catalytic quantities.[1]

Q2: What are AD-mix-α and AD-mix-β?

AD-mix-α and AD-mix-β are commercially available reagent mixtures that contain all the necessary components for the Sharpless asymmetric dihydroxylation.[1] The key difference between them is the chiral ligand:

  • AD-mix-α contains (DHQ)₂PHAL as the chiral ligand.

  • AD-mix-β contains (DHQD)₂PHAL as the chiral ligand.[1]

The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the reaction, leading to the formation of opposite enantiomers of the diol.[1]

Q3: How do I choose between AD-mix-α and AD-mix-β for acenaphthylene?

For acenaphthylene, the choice of AD-mix will determine which enantiomer of cis-acenaphthene-1,2-diol is produced. To predict the outcome, a mnemonic developed by Sharpless can be used. The alkene is drawn in a specific orientation, and the ligand directs the hydroxylation to either the "top" or "bottom" face. For acenaphthylene, which is a cis-disubstituted alkene, AD-mix-β will typically attack from the β-face (top face), while AD-mix-α will attack from the α-face (bottom face). It is always recommended to perform a small-scale trial reaction to confirm the stereochemical outcome.

Q4: What is the role of each component in the AD-mix?

The AD-mix is a carefully formulated mixture of several components, each with a specific function:

  • Osmium Tetroxide (OsO₄) source (e.g., K₂OsO₂(OH)₄): The primary catalyst that reacts with the alkene.[1]

  • Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL): Induces chirality by creating a chiral environment around the osmium catalyst.

  • Potassium Ferricyanide (K₃[Fe(CN)₆]): The stoichiometric re-oxidant that regenerates the active Os(VIII) species from the reduced Os(VI) species.[1]

  • Potassium Carbonate (K₂CO₃): A base that maintains a suitable pH for the reaction, which can improve the reaction rate and enantioselectivity.

Troubleshooting Guide

Issue 1: Low or No Yield of Acenaphthenediol
Potential Cause Troubleshooting Steps
Poor Solubility of Acenaphthylene Acenaphthylene is a polycyclic aromatic hydrocarbon with limited solubility in the typical t-BuOH/water solvent system. • Increase the proportion of the organic solvent (e.g., try a 2:1 or 3:1 ratio of t-BuOH to water). • Consider using a co-solvent like dichloromethane (B109758) (DCM) or toluene (B28343) to improve solubility.
Inactive Catalyst The osmium tetroxide catalyst may have degraded. • Use a fresh bottle of AD-mix or a fresh solution of the osmium catalyst. • Ensure proper storage of the AD-mix (cool, dry, and dark place).
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or low temperature. • Monitor the reaction progress by thin-layer chromatography (TLC). • If the reaction is sluggish, consider increasing the reaction temperature from 0 °C to room temperature. However, be aware that this may negatively impact enantioselectivity.
Side Reactions Over-oxidation of the diol can occur, especially with prolonged reaction times or elevated temperatures. • Quench the reaction as soon as the starting material is consumed (as determined by TLC). • Ensure efficient stirring to prevent localized high concentrations of reagents.
Issue 2: Low Enantioselectivity (% ee)
Potential Cause Troubleshooting Steps
Incorrect Ligand-to-Substrate Ratio An insufficient amount of the chiral ligand can lead to a competing non-selective background reaction. • For substrates that react slowly, consider adding an additional equivalent of the chiral ligand.
Reaction Temperature Too High Higher temperatures can decrease the enantioselectivity of the reaction. • Maintain the reaction temperature at 0 °C or lower if possible.
Presence of Impurities Impurities in the acenaphthylene starting material or solvents can interfere with the chiral catalyst. • Use highly pure, recrystallized acenaphthylene. • Use anhydrous, high-purity solvents.
Incorrect pH The pH of the reaction mixture can influence enantioselectivity. The potassium carbonate in the AD-mix is intended to maintain a basic pH. • Ensure the AD-mix is well-dissolved and the reaction mixture is basic.

Quantitative Data Summary

The following table summarizes typical results for the Sharpless asymmetric dihydroxylation of acenaphthylene under standard conditions. Please note that yields and enantiomeric excess can vary based on the specific reaction conditions and scale.

Ligand SystemProductTypical Yield (%)Typical ee (%)
AD-mix-α(1S,2S)-(-)-Acenaphthenediol>95>99
AD-mix-β(1R,2R)-(+)-Acenaphthenediol>95>99

Experimental Protocols

Key Experimental Protocol: Asymmetric Dihydroxylation of Acenaphthylene

This protocol is a representative procedure for the Sharpless asymmetric dihydroxylation of acenaphthylene.

Materials:

Procedure:

  • A mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of acenaphthylene) is cooled to 0 °C in an ice bath.

  • AD-mix-β (1.4 g per 1 mmol of acenaphthylene) is added to the cooled solvent mixture with vigorous stirring. If using, methanesulfonamide (1 equivalent) is also added at this stage.

  • Acenaphthylene (1 mmol) is added to the stirred mixture.

  • The reaction mixture is stirred vigorously at 0 °C and monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, solid sodium sulfite (1.5 g per 1 mmol of acenaphthylene) is added, and the mixture is stirred at room temperature for 1 hour.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure cis-acenaphthene-1,2-diol.

Visualizations

Experimental Workflow for Sharpless Asymmetric Dihydroxylation of Acenaphthylene

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product prep_solvent Prepare t-BuOH/H₂O (1:1) cool Cool to 0 °C prep_solvent->cool add_admix Add AD-mix cool->add_admix add_substrate Add Acenaphthylene add_admix->add_substrate stir Stir at 0 °C add_substrate->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂SO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product cis-Acenaphthenediol purify->product

Caption: Workflow for the Sharpless asymmetric dihydroxylation of acenaphthylene.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Diol solubility Poor Solubility? start->solubility catalyst Inactive Catalyst? start->catalyst incomplete Incomplete Reaction? start->incomplete side_reaction Side Reactions? start->side_reaction solvent Adjust Solvent Ratio (e.g., more t-BuOH) Add Co-solvent (DCM) solubility->solvent fresh_reagents Use Fresh AD-mix catalyst->fresh_reagents time_temp Increase Reaction Time Increase Temperature (caution) incomplete->time_temp quench_promptly Quench Promptly After Completion side_reaction->quench_promptly

Caption: Troubleshooting decision tree for low yield in the dihydroxylation of acenaphthylene.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diol Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may be facing in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing enantioenriched diols, and how do I choose the right one?

There are three main strategies for producing enantioenriched diols:

  • Sharpless Asymmetric Dihydroxylation (AD): This method directly converts a prochiral alkene into a chiral diol with high enantioselectivity. It is an excellent choice when starting with an alkene and desiring a specific diol enantiomer.[1][2]

  • Enzymatic Kinetic Resolution: This technique separates a racemic mixture of diols by selectively acylating one enantiomer, leaving the other unreacted and enantiomerically enriched. This is ideal if you already have a racemic diol mixture.[3][4]

  • Catalytic Asymmetric Reduction of Diketones: This method reduces a prochiral diketone to a chiral diol using a chiral catalyst. It is a powerful method for creating specific diol stereoisomers from readily available diketones.[5]

The choice of strategy depends on your starting material, the desired diol configuration (cis or trans), and the available resources in your lab.

Q2: In Sharpless Asymmetric Dihydroxylation, how do I select the correct AD-mix to obtain my desired enantiomer?

The choice of AD-mix determines the stereochemical outcome of the reaction. The commercially available AD-mix-α and AD-mix-β contain pseudoenantiomeric ligands derived from dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), respectively.[1][6]

  • AD-mix-α: Contains the (DHQ)₂PHAL ligand and typically yields diols with a specific chirality (often referred to as delivery to the alpha-face).[7]

  • AD-mix-β: Contains the (DHQD)₂PHAL ligand and provides the opposite enantiomer (beta-face delivery).[7][8]

A mnemonic device is widely used to predict the facial selectivity for different classes of alkenes.[2][9]

Q3: What is the maximum theoretical yield for a kinetic resolution?

For a classic kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted starting material or the product) is 50%. This is because the process involves the separation of a racemic mixture.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during diol synthesis.

Guide 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation

Low enantiomeric excess (% ee) is a frequent challenge in Sharpless AD reactions. The following guide will help you identify and address potential causes.

Issue: The enantiomeric excess of my diol product is lower than expected.

Below is a workflow to diagnose and solve this issue.

G start Low ee% Observed q1 Is a secondary, non-enantioselective catalytic cycle occurring? start->q1 s1a Increase Ligand Concentration q1->s1a Yes s1b Slow Addition of Alkene q1->s1b Yes q2 Is the reaction temperature optimal? q1->q2 No s1a->q2 s1b->q2 s2 Lower Reaction Temperature (e.g., from RT to 0 °C) q2->s2 No q3 Is the solvent system correct? q2->q3 Yes s2->q3 s3 Use t-butanol/water (1:1) q3->s3 No q4 Is the substrate suitable? q3->q4 Yes s3->q4 s4 Consider substrate limitations (e.g., cis-alkenes) q4->s4 No end Improved ee% q4->end Yes s4->end

Caption: Troubleshooting workflow for low enantioselectivity in Sharpless AD.

Potential CauseRecommended Solution
Secondary Catalytic Cycle A non-enantioselective secondary catalytic cycle can compete with the desired primary cycle, reducing the overall ee%.[2] This is often favored at high substrate concentrations. Solution: Increase the molar concentration of the chiral ligand to suppress the secondary pathway.[2] Also, consider adding the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.
Incorrect Reaction Temperature While many AD reactions proceed well at 0 °C, the optimal temperature can be substrate-dependent. Lowering the temperature often improves enantioselectivity, though it may decrease the reaction rate.[11]
Inappropriate Solvent System The standard t-butanol/water (1:1) solvent system is generally optimal for high enantioselectivity.[7] Deviations can negatively impact the reaction.
Substrate Limitations Certain classes of alkenes are known to give lower enantioselectivities. For example, cis-disubstituted olefins often yield poor results (e.g., <25% ee).[8][12]
Guide 2: Optimizing Enzymatic Kinetic Resolution of Diols

For issues with low enantioselectivity in lipase-catalyzed kinetic resolutions, a systematic optimization of reaction parameters is necessary.

Issue: The kinetic resolution of my racemic diol shows poor enantioselectivity.

The following workflow can guide your optimization efforts.

G start Low ee% or Conversion q1 Is the enzyme appropriate? start->q1 s1 Screen Different Lipases (e.g., CAL-B, PCL) q1->s1 No q2 Is the solvent optimal? q1->q2 Yes s1->q2 s2 Test a Range of Non-Polar Solvents (e.g., Hexane, Toluene, MTBE) q2->s2 No q3 Is the acyl donor suitable? q2->q3 Yes s2->q3 s3 Use an Effective Acyl Donor (e.g., Vinyl Acetate) q3->s3 No q4 Is the reaction monitored correctly? q3->q4 Yes s3->q4 s4 Stop Reaction at ~50% Conversion q4->s4 No end Improved ee% and Conversion q4->end Yes s4->end

Caption: Workflow for optimizing enzymatic kinetic resolution of diols.

ParameterInfluence on EnantioselectivityRecommendations
Enzyme Choice Different lipases exhibit varying selectivities for different substrates.[10]Screen a variety of commercially available lipases, such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PCL), to find the most effective one for your specific diol.[4][10]
Solvent The organic solvent can significantly impact both enzyme activity and enantioselectivity.[10]Test a range of non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether (MTBE).[10]
Acyl Donor The structure of the acyl donor in transesterification reactions is crucial for achieving high enantioselectivity.Vinyl acetate (B1210297) is a commonly used and effective acyl donor that often leads to irreversible acylation.[4][10]
Reaction Monitoring For a classic kinetic resolution, the highest enantiomeric excess for both the unreacted substrate and the acylated product is typically achieved at approximately 50% conversion.Monitor the reaction progress using techniques like GC or TLC and quench the reaction when it reaches about 50% conversion.[3]
Temperature Temperature can affect the enzyme's conformation and, consequently, its activity and enantioselectivity.[13]The optimal temperature should be determined experimentally for each enzyme-substrate system.
Guide 3: Low Enantioselectivity in Catalytic Asymmetric Reduction of Diketones

Achieving high enantioselectivity in the reduction of diketones to diols requires careful control of the reaction conditions.

Issue: My catalytic asymmetric reduction of a diketone is resulting in a low enantiomeric excess.

The following logical diagram illustrates the decision-making process for troubleshooting this issue.

G cluster_0 Problem Identification cluster_1 Catalyst System Evaluation cluster_2 Reaction Conditions Optimization cluster_3 Substrate Compatibility start Low ee% in Diol Synthesis q_catalyst Is the catalyst active and the ligand appropriate? start->q_catalyst s_catalyst Verify catalyst integrity. Screen different chiral ligands. q_catalyst->s_catalyst No q_conditions Are the reaction conditions optimized? q_catalyst->q_conditions Yes s_catalyst->q_conditions s_conditions Optimize temperature, solvent, and reducing agent. q_conditions->s_conditions No q_substrate Is the substrate compatible with the catalytic system? q_conditions->q_substrate Yes s_conditions->q_substrate s_substrate Consider steric and electronic effects of the substrate. q_substrate->s_substrate No end High ee% Achieved q_substrate->end Yes s_substrate->end

Caption: Decision process for troubleshooting low ee% in diketone reduction.

FactorConsiderations and Recommendations
Catalyst and Ligand The choice of catalyst and chiral ligand is paramount. For oxazaborolidine-catalyzed reductions, the in situ generation of the catalyst from a chiral amino alcohol and borane (B79455) is a common practice.[14][15] Troubleshooting: Ensure the chiral ligand is of high enantiomeric purity. If using an in situ generated catalyst, verify the integrity of the precursors. Consider screening different chiral ligands to find the optimal match for your substrate.
Reducing Agent Common reducing agents for catalytic asymmetric reductions include borane sources (e.g., BH₃-THF, catecholborane) for oxazaborolidine systems, or hydrogen gas and isopropanol (B130326) for transfer hydrogenations.[5][16] The choice of reducing agent can influence enantioselectivity.
Solvent The reaction solvent can have a dramatic effect on enantioselectivity. For instance, in some reductions, changing from ethanol (B145695) to 2-propanol can significantly decrease the ee%.[16] A screen of different aprotic solvents (e.g., THF, toluene) is often necessary.
Temperature The effect of temperature on enantioselectivity can be complex and is not always linear.[14] While lower temperatures often favor higher enantioselectivity, this is not a universal rule. The optimal temperature should be determined experimentally.
Substrate Structure The steric and electronic properties of the diketone substrate can significantly influence the enantioselectivity. Bulky substituents near the carbonyl groups may hinder the approach of the catalyst in the desired orientation.

Data Presentation

The following tables summarize the impact of various reaction parameters on the enantioselectivity of diol synthesis.

Table 1: Effect of Reaction Parameters on Sharpless Asymmetric Dihydroxylation

ParameterVariationEffect on Enantioselectivity (% ee)Reference
Substrate trans-alkene vs. cis-alkenetrans-alkenes generally give higher ee% than cis-alkenes.[8][8]
Ligand (DHQ)₂PHAL vs. (DHQD)₂PHALPseudoenantiomeric ligands provide access to opposite diol enantiomers with high ee%.[7] DHQD-based ligands sometimes give slightly higher selectivities.[8][7][8]
Temperature Room Temperature vs. 0 °CLowering the temperature often increases enantioselectivity.[11]
Solvent t-BuOH/H₂O (1:1) vs. OtherThe standard t-BuOH/H₂O mixture is generally optimal for high ee%.[7][7]

Table 2: Influence of Lipase and Solvent on Kinetic Resolution of 1,2-Diols

LipaseSolventConversion (%)Enantiomeric Excess of Diol (%)Reference
Pseudomonas cepacia (PSL-C)tert-Butyl methyl etherGoodHigh[4]
Candida antarctica B (CAL-B)TolueneVaries with substrateGenerally high[10]
Pseudomonas fluorescensMethanol/Vinyl acetateGood>97[17]

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline and may require optimization for specific substrates.

  • To a stirred mixture of tert-butanol (B103910) (5 mL per 1 mmol of alkene) and water (5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).[6]

  • Stir the mixture vigorously until two clear phases are observed. The lower aqueous phase should be bright yellow.[6]

  • Cool the reaction mixture to the desired temperature (typically 0 °C).

  • If required for the specific substrate, add methanesulfonamide (B31651) (1 equivalent).

  • Add the alkene (1 mmol) to the reaction mixture.

  • Stir the reaction vigorously at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and stir for one hour.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography or recrystallization.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Diol

This protocol provides a starting point for the enzymatic resolution of racemic diols.

  • To a flame-dried flask under an inert atmosphere, add the racemic diol (e.g., 1 mmol).[3]

  • Dissolve the diol in an appropriate anhydrous solvent (e.g., 2.5 mL of THF or MTBE).[3]

  • Add the acyl donor (e.g., vinyl acetate, 3-10 equivalents). An excess is used to ensure the reaction is irreversible.[3][4]

  • Add the immobilized lipase (e.g., 50 mg). The optimal enzyme loading should be determined experimentally.[3]

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by TLC or GC to approximately 50% conversion.[3]

  • Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[3]

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Separate the resulting mixture of the acylated product and the unreacted diol by column chromatography.

Protocol 3: General Procedure for Catalytic Asymmetric Reduction of a Diketone with an In Situ Generated Oxazaborolidine Catalyst

This protocol describes a practical method for the enantioselective reduction of ketones.

  • To a solution of the chiral lactam alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one, 10 mol%) in anhydrous THF at room temperature, add a solution of borane-THF complex (1.0 M in THF, 1.0 equivalent) dropwise.[15]

  • Stir the mixture for a short period (e.g., 5-20 minutes) to allow for the in situ formation of the oxazaborolidine catalyst.[14][15]

  • Add a solution of the prochiral diketone (1.0 equivalent) in THF to the catalyst solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the crude diol by column chromatography.

References

minimizing side reactions in the synthesis of acenaphthene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Acenaphthene (B1664957) Derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to help you minimize side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for functionalizing acenaphthene?

A1: The most common synthetic routes involve electrophilic aromatic substitution reactions, including Friedel-Crafts acylation, nitration, halogenation, and oxidation. These reactions allow for the introduction of a wide range of functional groups onto the acenaphthene core, which is a crucial starting point for the synthesis of many pharmaceutical compounds and advanced materials.

Q2: Why is regioselectivity a major challenge in the synthesis of acenaphthene derivatives?

A2: Acenaphthene has several reactive positions on its aromatic rings. During electrophilic substitution, the incoming electrophile can attack different carbon atoms, leading to a mixture of positional isomers. The distribution of these isomers is highly sensitive to reaction conditions such as the solvent, catalyst, temperature, and reaction time. Controlling these factors is critical to selectively obtaining the desired isomer and simplifying purification.

Q3: How can I effectively purify my target acenaphthene derivative from a mixture of isomers?

A3: Purification of acenaphthene derivatives often requires a combination of techniques. Column chromatography using silica (B1680970) gel is a common and effective method for separating isomers with different polarities. Recrystallization from a suitable solvent system can also be employed to isolate the major product, especially if it is a solid. In some cases, fractional distillation under reduced pressure may be applicable for liquid derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of acenaphthene derivatives, providing potential causes and recommended solutions.

Friedel-Crafts Acylation

Issue: Low yield of the desired 5-acylacenaphthene and formation of the 3-acyl isomer.

  • Possible Cause: The regioselectivity of Friedel-Crafts acylation of acenaphthene is highly dependent on the solvent used. Non-polar solvents tend to favor the formation of the 5-acyl isomer, while polar solvents can lead to increased formation of the 3-acyl isomer.[1]

  • Recommended Solution:

    • Solvent Selection: To maximize the yield of the 5-acylacenaphthene, consider using a non-polar solvent such as carbon disulfide or 1,2-dichloroethane. For instance, acetylation in carbon disulfide can yield a 5- to 3-isomer ratio of up to 40:1.[1]

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to enhance selectivity.

    • Catalyst Choice: While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) may offer different selectivity profiles.

Issue: Formation of diacylated products.

  • Possible Cause: Using an excess of the acylating agent or a highly activated acenaphthene starting material can promote a second acylation reaction.

  • Recommended Solution:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent relative to the acenaphthene substrate.

    • Reaction Conditions: Employ milder reaction conditions, such as a lower temperature or a less active catalyst, to disfavor the second substitution.

Nitration

Issue: Formation of a mixture of 3-nitroacenaphthene (B109402) and 5-nitroacenaphthene.

  • Possible Cause: The regioselectivity of nitration is sensitive to the nitrating agent and reaction temperature. Higher temperatures can favor the formation of the thermodynamically more stable 5-nitro isomer.[2]

  • Recommended Solution:

    • Temperature Control: Maintain a low reaction temperature, ideally between 0-5 °C, throughout the addition of the nitrating agent.[2]

    • Choice of Nitrating Agent: A mixture of nitric acid in acetic anhydride (B1165640) is a commonly used system that provides good selectivity for the 3-position under controlled conditions.[2]

Issue: Presence of dinitro and polynitro by-products.

  • Possible Cause: An excess of the nitrating agent or prolonged reaction times can lead to over-nitration.

  • Recommended Solution:

    • Stoichiometry: Carefully control the molar equivalents of the nitrating agent. A small excess may be needed for complete conversion, but large excesses should be avoided.[2]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction promptly once the starting material is consumed.[2]

Issue: Formation of oxidized by-products.

  • Possible Cause: The presence of oxidizing impurities, such as nitrogen oxides (NOx), in the nitric acid can lead to unwanted oxidation of the acenaphthene ring. High reaction temperatures also promote oxidation.[2]

  • Recommended Solution:

    • Use of Urea (B33335): Add a small amount of urea to the reaction mixture before adding the nitrating agent. Urea scavenges nitrous acid, a precursor to other oxidizing species.[2]

    • Maintain Low Temperature: Keeping the reaction temperature at 0-5 °C will help minimize oxidation side reactions.[2]

Halogenation

Issue: Formation of polyhalogenated acenaphthenes.

  • Possible Cause: The use of excess halogenating agent or harsh reaction conditions can lead to the introduction of multiple halogen atoms onto the aromatic ring.

  • Recommended Solution:

    • Control Stoichiometry: Use a 1:1 molar ratio of acenaphthene to the halogenating agent (e.g., N-bromosuccinimide, NBS).

    • Mild Halogenating Agents: Consider using milder halogenating agents like NBS in a suitable solvent (e.g., acetonitrile) for better control over the reaction.

Issue: Side-chain halogenation at the benzylic positions.

  • Possible Cause: Radical halogenation conditions, often initiated by light or radical initiators, can lead to substitution on the ethylene (B1197577) bridge of acenaphthene.

  • Recommended Solution:

    • Ionic Conditions: To favor aromatic substitution, perform the reaction in the dark and in the presence of a Lewis acid catalyst. Avoid radical initiators.

Oxidation

Issue: Over-oxidation to naphthalic anhydride or other degradation products.

  • Possible Cause: The use of strong oxidizing agents or harsh reaction conditions can lead to the cleavage of the acenaphthene ring system.

  • Recommended Solution:

    • Choice of Oxidizing Agent: Select a milder oxidizing agent. For the synthesis of acenaphthenequinone, sodium dichromate in glacial acetic acid is a common choice.[3][4]

    • Temperature Control: Maintain the reaction temperature within the recommended range. For the oxidation with sodium dichromate, keeping the temperature around 40°C is crucial to avoid tar formation and over-oxidation.[3]

Issue: Formation of a mixture of oxidation products (e.g., 1-acenaphthenol, 1-acenaphthenone).

  • Possible Cause: The oxidation of acenaphthene can proceed through several intermediates. Incomplete oxidation or the use of certain oxidizing systems can result in a mixture of products.

  • Recommended Solution:

    • Reaction Time and Monitoring: Ensure the reaction is allowed to proceed to completion by monitoring with TLC.

    • Specific Reagents: For the synthesis of 1-acenaphthenol, oxidation with red lead in glacial acetic acid followed by saponification is a reported method.[5]

Data Presentation

The following tables summarize quantitative data on product distribution in key reactions for the synthesis of acenaphthene derivatives.

Table 1: Product Distribution in the Friedel-Crafts Acylation of Acenaphthene [1]

Acylating AgentSolvent5-Acylacenaphthene (%)3-Acylacenaphthene (%)Ratio (5-isomer : 3-isomer)
Acetyl ChlorideCarbon Disulfide97.62.4~40 : 1
Acetyl Chloride1,2-Dichloroethane92.08.011.5 : 1
Acetyl ChlorideNitrobenzene66.034.0~2 : 1
Benzoyl ChlorideCarbon Disulfide92.57.5~12 : 1
Benzoyl Chloride1,2-Dichloroethane87.013.0~6.7 : 1
Benzoyl ChlorideNitrobenzene75.025.03 : 1

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of acenaphthene derivatives.

Protocol 1: Friedel-Crafts Acetylation of Acenaphthene (to favor 5-acetylacenaphthene)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add acenaphthene (1 equivalent) to the stirred suspension.

  • Acylation: Slowly add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the 5-acetylacenaphthene (B159873) and 3-acetylacenaphthene isomers.

Protocol 2: Nitration of Acenaphthene (to favor 3-nitroacenaphthene)[2]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve acenaphthene (1 equivalent) in acetic anhydride at room temperature.

  • Temperature Control: Cool the solution to 0 °C in an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate flask, prepare a pre-cooled (0 °C) solution of fuming nitric acid (1 molar equivalent) in acetic anhydride.

  • Nitration: Slowly add the nitrating solution dropwise from the dropping funnel to the acenaphthene solution, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of an ice-water slurry with vigorous stirring to precipitate the crude product.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product. Purify by recrystallization from ethanol.

Protocol 3: Oxidation of Acenaphthene to Acenaphthenequinone[3]
  • Reaction Setup: Place acenaphthene (1 equivalent) and glacial acetic acid in a beaker equipped for external cooling and with a powerful stirrer.

  • Addition of Oxidant: Add sodium dichromate dihydrate (1.7 equivalents) in portions over 2 hours, maintaining the temperature at 40 °C.

  • Reaction: After the addition is complete, continue stirring at 40 °C for an additional hour.

  • Work-up: Pour the reaction mixture into a large volume of water. Collect the crude product by filtration.

  • Purification:

    • Wash the crude solid with water.

    • Digest the solid on a steam bath with a 10% sodium carbonate solution, then filter and wash.

    • Extract the solid with a 4% sodium bisulfite solution at 80 °C.

    • Acidify the combined bisulfite extracts with concentrated hydrochloric acid at 80 °C to precipitate the acenaphthenequinone.

    • Collect the yellow crystalline product by filtration and wash with water until acid-free.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of acenaphthene derivatives.

troubleshooting_workflow cluster_causes Common Causes cluster_solutions Corrective Actions start Side Reaction Observed identify Identify Side Product(s) (e.g., NMR, GC-MS) start->identify cause Determine Potential Cause(s) identify->cause temp Incorrect Temperature cause->temp stoich Improper Stoichiometry cause->stoich solvent Wrong Solvent cause->solvent reagent Reagent Purity/Choice cause->reagent solution Implement Corrective Action verify Verify Purity (e.g., TLC, HPLC) solution->verify verify->identify Unsuccessful end Desired Product Obtained verify->end Successful adj_temp Adjust Temperature temp->adj_temp adj_stoich Modify Stoichiometry stoich->adj_stoich change_solvent Change Solvent solvent->change_solvent change_reagent Use Different Reagent reagent->change_reagent purify Purify Reagents reagent->purify adj_temp->solution adj_stoich->solution change_solvent->solution change_reagent->solution purify->solution

Caption: A general workflow for troubleshooting side reactions.

regioselectivity_pathway acenaphthene Acenaphthene + E+ transition_state Wheland Intermediate (Sigma Complex) acenaphthene->transition_state product_5 5-Substituted Product (Kinetic Control Favored) transition_state->product_5 Low Temp, Non-Polar Solvent product_3 3-Substituted Product (Thermodynamic Control Favored) transition_state->product_3 High Temp, Polar Solvent

Caption: Regioselectivity in electrophilic substitution of acenaphthene.

References

Technical Support Center: Optimizing HPLC for Diol Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of diol enantiomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal baseline separation using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral stationary phase (CSP) for separating diol enantiomers?

A1: The selection of a suitable chiral stationary phase (CSP) is the most critical factor for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most widely used and successful for a broad range of chiral compounds, including diols.[1][2] They offer robust performance and are an excellent starting point for screening.[1] Other CSP types like cyclodextrin-based, macrocyclic antibiotic-based, and Pirkle-type phases can also be effective and offer complementary selectivity, especially for diols with specific structural features.[1][2] A screening approach using a diverse set of CSPs is the most effective strategy to find the optimal column for a new separation.[3][4]

Q2: What are the recommended initial mobile phase conditions for screening diol enantiomers?

A2: For polysaccharide-based columns, a normal-phase mobile phase is a common and effective starting point.[2] This typically consists of a hydrocarbon like n-hexane or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[2] A typical initial screening condition could be a 90:10 (v/v) mixture of n-hexane and isopropanol.[2] Depending on the diol's properties, reversed-phase (e.g., acetonitrile/water) or polar organic modes (e.g., 100% methanol (B129727) or ethanol) can also be highly effective.[2][5]

Q3: When should I use additives in the mobile phase, and what kind?

A3: Additives can significantly improve peak shape, selectivity, and resolution, particularly for diols that are acidic or basic in nature.[2][3]

  • For acidic diols: Adding a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can suppress ionization and reduce peak tailing.[2]

  • For basic diols: An amine modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), also typically at 0.1% v/v, can block active silanol (B1196071) sites on the stationary phase, leading to improved peak symmetry and resolution.[2][6]

Q4: What is the role of column temperature in optimizing the separation?

A4: Temperature is a critical parameter that affects the thermodynamics of chiral recognition and can significantly influence selectivity and resolution.[2][6] Generally, lower temperatures tend to enhance the weak intermolecular interactions responsible for chiral discrimination, often leading to improved resolution.[2][4] However, this is not a universal rule; some separations benefit from elevated temperatures which can improve efficiency and peak shape.[4][7][8] It is recommended to experiment with a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for a specific separation.[3][6]

Q5: How does flow rate impact the resolution of diol enantiomers?

A5: Chiral separations often benefit from lower flow rates than typical achiral HPLC.[4] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes interact with the chiral stationary phase, which can enhance resolution.[3][9] The optimal flow rate is compound-dependent, and for challenging separations where enantiomers are not well-separated, studying the effect of flow rate on resolution is highly recommended.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the method development for separating diol enantiomers.

Problem 1: Poor or No Enantiomeric Resolution

  • Symptom: The enantiomers co-elute as a single peak or show only a minor shoulder.

Possible CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not provide the necessary chiral recognition for your diol. Screen a diverse set of columns, focusing on polysaccharide-based CSPs as a starting point.[1][6]
Sub-optimal Mobile Phase Composition The strength of the mobile phase may be too high or too low. In normal-phase, systematically decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5%) to increase retention and improve resolution.[3] In reversed-phase, decrease the organic content.[10]
Incorrect or Missing Additive If your diol is acidic or basic, the absence of an appropriate additive can lead to poor peak shape and co-elution. Add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds to the mobile phase.[2][6]
Sub-optimal Temperature The current column temperature may not be ideal for chiral recognition. Evaluate a range of temperatures, for instance, from 15°C to 40°C. Lower temperatures often improve resolution.[6][11]

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Peaks are asymmetrical, with a pronounced tail or a leading edge.

Possible CauseRecommended Solution
Secondary Interactions with Silica Support This is common for basic analytes. Interactions with residual silanol groups on the CSP support can cause peak tailing. Add a basic modifier like DEA or TEA (e.g., 0.1%) to the mobile phase to block these active sites.[3]
Column Overload Injecting too much sample mass can exceed the column's capacity, leading to broad and distorted peaks. Reduce the sample concentration or injection volume.[12]
Incompatible Sample Solvent Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[6]
Column Contamination or Degradation Contaminants from previous analyses can build up on the column frit or head, causing poor peak shape. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[12][13] If performance does not improve, the column may need to be replaced.[12]

Problem 3: Drifting or Inconsistent Retention Times

  • Symptom: The retention times for the enantiomers change between injections or over a sequence.

Possible CauseRecommended Solution
Inadequate Column Equilibration Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is equilibrated with the mobile phase until a stable baseline is achieved before injecting samples.[3] This can sometimes take 1-2 hours.[4]
Mobile Phase Instability The composition of the mobile phase can change over time due to the evaporation of volatile components (e.g., hexane). Prepare fresh mobile phase daily and keep the solvent reservoir covered.[3] Ensure the mobile phase is thoroughly mixed and degassed.[6]
Column Temperature Fluctuations Small changes in column temperature can lead to significant shifts in retention time. Use a reliable column oven and allow the system to fully stabilize at the set temperature.[12][14]

Data Presentation

Table 1: Example Starting Conditions for Diol Enantiomer Separation

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Additive(s)Reference
CHIRALCEL® OD-H (Polysaccharide)n-Heptane / Ethanol (80:20)None specified[1]
Diacel Chiralcel OD (Polysaccharide)n-Hexane / Ethanol / Isopropanol (18:2:1)0.1% Glacial Acetic Acid[15]
Lux Cellulose-1 (Polysaccharide)Ethanol / WaterNone specified[15]
CHIRALPAK® AD-H (Polysaccharide)n-Hexane / Isopropanol (90:10)0.1% Diethylamine (DEA)[6]

Table 2: Performance Comparison of CSPs for Diol Separation

Diol AnalyteCSP TypeMobile Phasek1¹α²Rs³Reference
HydrobenzoinCHIRALPAK® AD-Hn-Hexane / IPA (90:10)1.231.453.21[1]
1,2-PentanediolCHIRALCEL® OD-Hn-Heptane / EtOH (80:20)0.891.151.55[1]
1-Phenyl-1,2-ethanediolCHIRALPAK® IAMTBE / EtOAc / EtOH / DEA⁴2.541.222.80[15]
Carbamazepine-10,11-trans-dihydrodiolDiacel Chiralcel ODn-Hexane / EtOH / IPA⁵3.101.304.50[15]

¹ k1: Retention factor of the first eluting enantiomer. ² α: Separation factor (selectivity). ³ Rs: Resolution factor. Baseline separation is achieved when Rs ≥ 1.5.[10] ⁴ Mobile Phase: methyl-tert-butyl ether:ethyl acetate:ethanol:diethylamine 60:40:5:0.1 (v/v/v/v). ⁵ Mobile Phase: n-hexane:ethanol:isopropanol (18:2:1, v/v/v) with 0.1% glacial acetic acid.

Experimental Protocols

Protocol 1: Initial CSP Screening for Diol Enantiomer Separation

  • Column Selection: Select a minimum of 3-4 CSPs with diverse chiral selectors. A recommended starting set includes polysaccharide-based columns (e.g., one cellulose-based and one amylose-based) and a cyclodextrin-based column.[1][5]

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a mobile phase of n-Hexane / Isopropanol (90:10, v/v). Filter and degas the mobile phase.

    • Reversed Phase: Prepare a mobile phase of Acetonitrile / Water (50:50, v/v). Filter and degas.

  • System Equilibration: Install the first CSP. Equilibrate the column with the chosen mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed. This may take 30 minutes or longer.[3][6]

  • Sample Preparation: Dissolve the diol standard in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Injection and Analysis: Inject 5-10 µL of the sample solution. Run the analysis for approximately 30 minutes to ensure all peaks have eluted.[4]

  • Evaluation: Evaluate the resulting chromatogram for any separation between enantiomers. A partial separation (two overlapping peaks) is a promising result that can be optimized further.

  • Screening Progression: If no separation is observed, repeat steps 3-6 with the next mobile phase system. If still unsuccessful, switch to the next column in your screening set and repeat the process.

Visualizations

Chiral_Method_Development_Workflow start Start: New Diol Separation select_csp 1. Select Diverse CSPs (e.g., Amylose, Cellulose, Cyclodextrin) start->select_csp screen_mp 2. Screen with Generic Mobile Phases (Normal, Reversed, Polar Organic) select_csp->screen_mp check_res Partial Separation Achieved? screen_mp->check_res optimize_sep 3. Optimize Separation check_res->optimize_sep Yes end_fail Try Different CSP / Mode check_res->end_fail No optimize_mp Fine-tune Mobile Phase (Modifier %) optimize_sep->optimize_mp optimize_temp Optimize Temperature (e.g., 10-40°C) optimize_sep->optimize_temp optimize_flow Optimize Flow Rate (e.g., 0.5-1.0 mL/min) optimize_sep->optimize_flow check_baseline Baseline Separation? (Rs >= 1.5) optimize_mp->check_baseline optimize_temp->check_baseline optimize_flow->check_baseline check_baseline->optimize_sep No, continue optimization end_success End: Method Validated check_baseline->end_success Yes

Caption: A logical workflow for chiral method development.

HPLC_Troubleshooting_Workflow start Problem Detected p1 Poor Resolution / Co-elution start->p1 p2 Poor Peak Shape (Tailing) start->p2 p3 Drifting Retention Times start->p3 c1a Inappropriate CSP? p1->c1a Check s1a Screen other CSPs c1a->s1a Yes c1b Sub-optimal Mobile Phase? c1a->c1b No s1b Adjust modifier % c1b->s1b Yes c1c Sub-optimal Temperature? c1b->c1c No s1c Test range (e.g., 10-40°C) c1c->s1c Yes c2a Secondary Interactions? p2->c2a Check s2a Add modifier (e.g., DEA) c2a->s2a Yes c2b Column Overload? c2a->c2b No s2b Reduce sample concentration c2b->s2b Yes c3a Inadequate Equilibration? p3->c3a Check s3a Increase equilibration time c3a->s3a Yes c3b Mobile Phase Instability? c3a->c3b No s3b Prepare fresh mobile phase c3b->s3b Yes

Caption: A troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Ensuring the Stability of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: this compound is soluble in several organic solvents. For creating stock solutions, high-purity, anhydrous solvents are recommended. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] The choice of solvent may depend on the specific requirements of your experiment, including compatibility with cell culture or other biological assays.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To maximize the shelf-life of your stock solutions, they should be stored at low temperatures. It is recommended to store solutions in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

Q3: I observed precipitation in my stock solution after storing it in the freezer. What should I do?

A3: Precipitation upon freezing can be due to the compound's low solubility at colder temperatures. Here are some steps to address this:

  • Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C.

  • Vortexing/Sonication: Gently vortex or sonicate the vial to aid in redissolving the precipitate.

  • Confirm Dissolution: Visually inspect the solution to ensure all particulate matter has dissolved before use.

  • Consider Alternatives: If precipitation is a recurring issue, consider storing the stock solution at 4°C for short-term use, provided stability at this temperature is sufficient for your experimental timeframe.

Q4: My stock solution has changed color. Does this indicate degradation?

A4: A change in color, such as turning yellow or brown, can be an indicator of chemical degradation, possibly due to oxidation. The diol functional groups in this compound could be susceptible to oxidation. If you observe a color change, it is advisable to prepare a fresh stock solution. To mitigate oxidation, consider using degassed solvents for solution preparation.

Q5: How can I check the purity and concentration of my stock solution over time?

A5: The most reliable method to assess the stability of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Periodically analyzing your stock solution and comparing the chromatogram to that of a freshly prepared solution will allow you to detect the appearance of degradation products and quantify the remaining parent compound.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the stability of this compound stock solutions.

Observed Issue Potential Cause Recommended Action
Precipitate in Solution Low solubility at storage temperature. Solvent evaporation.Gently warm and vortex/sonicate the solution. Ensure vials are tightly sealed. Prepare a new solution at a lower concentration if the issue persists.
Color Change (e.g., yellowing) Oxidation or other chemical degradation.Prepare a fresh stock solution using high-purity, anhydrous, and possibly degassed solvents. Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is highly sensitive to oxidation. Protect from light.
Inconsistent Experimental Results Degradation of the compound leading to a lower effective concentration.Prepare fresh stock solutions more frequently. Confirm the concentration and purity of the stock solution using HPLC before critical experiments.
Appearance of New Peaks in HPLC Analysis Formation of degradation products.If possible, characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Optimize storage conditions (e.g., lower temperature, protection from light and air) to minimize the formation of these products.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of solid this compound (Molecular Weight: 262.31 g/mol )[2] on a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 2.623 mg.

  • Dissolution: Add the solid to a clean, dry vial. Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may be used to facilitate dissolution.

  • Aliquoting: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes or vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]

Protocol for Assessing Stock Solution Stability by HPLC
  • Sample Preparation:

    • Prepare a fresh "time zero" stock solution of this compound at the desired concentration (e.g., 10 mM in DMSO).

    • Immediately dilute an aliquot of this fresh stock solution to a working concentration (e.g., 100 µM) with the mobile phase.

    • Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a stored aliquot, bring it to room temperature, and dilute it to the same working concentration.

  • HPLC Analysis:

    • Inject the diluted samples onto a suitable C18 reverse-phase HPLC column.

    • Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid). The exact conditions may need to be optimized.

    • Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Compare the peak area of the parent compound in the stored samples to the peak area of the "time zero" sample. A decrease in the peak area indicates degradation.

    • The appearance of new peaks in the chromatogram of the stored samples suggests the formation of degradation products.

    • Calculate the percentage of the remaining parent compound at each time point to determine the stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh Solid Compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot into Vials mix->aliquot store Store at Recommended Temperature aliquot->store prep_samples Prepare Samples at Time Points store->prep_samples Retrieve Aliquots hplc Analyze by HPLC prep_samples->hplc analyze_data Analyze Chromatographic Data hplc->analyze_data determine_stability Determine Degradation Rate analyze_data->determine_stability

Caption: Workflow for preparing and assessing the stability of stock solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Inspect Stock Solution start->check_solution precipitate Precipitate Observed? check_solution->precipitate color_change Color Change Observed? check_solution->color_change no_visual_change No Visual Change check_solution->no_visual_change precipitate->color_change No warm_sonicate Warm and Sonicate precipitate->warm_sonicate Yes color_change->no_visual_change No prepare_fresh Prepare Fresh Solution color_change->prepare_fresh Yes hplc_analysis Perform HPLC Analysis no_visual_change->hplc_analysis continue_use Continue Use with Caution warm_sonicate->continue_use optimize_storage Optimize Storage Conditions prepare_fresh->optimize_storage confirm_degradation Confirm Degradation hplc_analysis->confirm_degradation confirm_degradation->prepare_fresh Yes confirm_degradation->optimize_storage No, but minor changes optimize_storage->continue_use

Caption: Troubleshooting logic for unstable stock solutions.

References

Technical Support Center: Scaling Up the Production of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the production of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol?

A1: The most prevalent and reliable method involves a two-stage process. The first stage is the synthesis of the precursor, 3-phenylacenaphthylene. This is typically achieved through a Wittig reaction between acenaphthenone and a benzylphosphonium ylide or via a Grignard reaction of acenaphthenone with a phenylmagnesium halide followed by dehydration. The second stage is the syn-dihydroxylation of 3-phenylacenaphthylene using a catalytic amount of osmium tetroxide with a co-oxidant, a procedure known as the Upjohn dihydroxylation, to yield the desired cis-diol.

Q2: What are the primary safety concerns when working with the reagents for this synthesis?

A2: Osmium tetroxide (OsO₄) is a major safety concern. It is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract. All manipulations involving OsO₄ must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Grignard reagents are highly reactive towards protic solvents, including water and alcohols, and can ignite upon exposure to air. Therefore, anhydrous conditions are critical for their safe and effective use.

Q3: How can I purify the final product, this compound?

A3: Purification of polycyclic aromatic diols is often achieved through a combination of column chromatography and recrystallization. For column chromatography, a silica (B1680970) gel stationary phase is typically used. The mobile phase (eluent) is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. Following chromatography, recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, can be employed to obtain a highly pure product.

Troubleshooting Guides

Stage 1: Synthesis of 3-Phenylacenaphthylene (Precursor)

This stage often involves either a Wittig or a Grignard reaction. Below are troubleshooting guides for both common methods.

Method A: Wittig Reaction

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete formation of the phosphonium (B103445) ylide. 2. The base used was not strong enough to deprotonate the phosphonium salt. 3. The aldehyde/ketone starting material is impure or degraded.1. Ensure the phosphonium salt is dry and the reaction is conducted under anhydrous conditions. 2. Use a stronger base such as n-butyllithium or sodium hydride. 3. Purify the acenaphthenone before use.
Formation of unexpected byproducts 1. Side reactions of the ylide. 2. The ylide is unstable under the reaction conditions.1. Use freshly prepared ylide. 2. Perform the reaction at a lower temperature.
Incorrect stereochemistry of the double bond The nature of the ylide (stabilized vs. unstabilized) influences the stereochemical outcome.For predominantly (Z)-alkenes, use non-stabilized ylides. For (E)-alkenes, stabilized ylides are preferred.

Method B: Grignard Reaction followed by Dehydration

Issue Potential Cause(s) Recommended Solution(s)
Failure of Grignard reaction to initiate 1. Wet glassware or solvent. 2. Inactive magnesium surface due to oxidation.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Activate the magnesium turnings with a small crystal of iodine or by crushing them in the flask.
Low yield of the tertiary alcohol 1. Incomplete reaction. 2. The Grignard reagent was quenched by a protic source.1. Extend the reaction time or gently heat the reaction mixture. 2. Maintain strict anhydrous conditions throughout the reaction.
Incomplete dehydration of the alcohol 1. The acid catalyst is not strong enough. 2. Insufficient heating.1. Use a stronger acid catalyst such as p-toluenesulfonic acid or sulfuric acid. 2. Increase the reaction temperature and remove water as it forms using a Dean-Stark apparatus.
Stage 2: syn-Dihydroxylation of 3-Phenylacenaphthylene

This stage typically employs the Upjohn dihydroxylation method.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the diol 1. Inactive osmium tetroxide catalyst. 2. Insufficient amount of co-oxidant (NMO). 3. The reaction has not gone to completion.1. Use a fresh solution of OsO₄. 2. Ensure at least a stoichiometric amount of NMO is used relative to the substrate. 3. Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of a dark, tarry mixture Over-oxidation of the diol to form a diketone or other byproducts.1. Reduce the reaction temperature. 2. Use a milder co-oxidant or reduce the amount of OsO₄. 3. Quench the reaction as soon as the starting material is consumed (as indicated by TLC).
Difficulty in isolating the product The diol may be highly soluble in the aqueous phase during workup, or an emulsion may form.1. Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the diol. 2. Use a different solvent for extraction, such as ethyl acetate or dichloromethane. 3. Break emulsions by adding a small amount of brine or by filtration through celite.
Product is still impure after column chromatography 1. Inappropriate solvent system for chromatography. 2. The column was overloaded with the crude product.1. Optimize the eluent system using TLC to achieve a good separation (Rf of the product should be around 0.3-0.4). A gradient elution may be necessary. 2. Use a larger column or reduce the amount of crude product loaded.

Experimental Protocols

Stage 1: Synthesis of 3-Phenylacenaphthylene (via Wittig Reaction)

Materials:

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve acenaphthenone (1.0 equivalent) in anhydrous THF.

  • Add the acenaphthenone solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3-phenylacenaphthylene.

Stage 2: cis-Dihydroxylation of 3-Phenylacenaphthylene

Materials:

  • 3-Phenylacenaphthylene

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone (B3395972)

  • Water

  • Sodium sulfite (B76179) or sodium bisulfite

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-phenylacenaphthylene (1.0 equivalent) in a mixture of acetone and water (typically 10:1 v/v).

  • Add NMO (1.5 equivalents) to the solution and stir until it is completely dissolved.

  • In a well-ventilated fume hood, add a catalytic amount of the osmium tetroxide solution (0.01-0.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-48 hours. The reaction progress can be monitored by TLC. The solution will likely turn dark brown or black.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30-60 minutes until the dark color disappears.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) followed by recrystallization to obtain pure cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.

Quantitative Data Summary

The following table presents typical, though hypothetical, quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Parameter Laboratory Scale (1 g) Pilot Scale (100 g) Notes
Precursor Synthesis (Wittig)
Acenaphthenone1.0 g100 gStarting material
Benzyltriphenylphosphonium chloride2.5 g250 g1.1 eq
n-Butyllithium (2.5 M in hexanes)2.6 mL260 mL1.1 eq
Typical Yield of 3-Phenylacenaphthylene0.9 g (65%)85 g (61%)After chromatography
Dihydroxylation
3-Phenylacenaphthylene0.9 g85 gStarting material
NMO (50 wt% in water)1.0 g95 g1.5 eq
OsO₄ (2.5 wt% in t-butanol)0.15 mL15 mL0.02 eq
Typical Yield of Diol0.8 g (78%)75 g (76%)After purification
Overall Yield ~51% ~46% From acenaphthenone

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Dihydroxylation start Acenaphthenone wittig Wittig Reaction (Benzyltriphenylphosphonium ylide) start->wittig grignard Grignard Reaction (Phenylmagnesium bromide) start->grignard purify1 Purification (Column Chromatography) wittig->purify1 dehydration Dehydration grignard->dehydration dehydration->purify1 precursor 3-Phenylacenaphthylene dihydroxylation Upjohn Dihydroxylation (cat. OsO4, NMO) precursor->dihydroxylation purify1->precursor quench Quenching (Na2SO3) dihydroxylation->quench extraction Workup & Extraction quench->extraction purify2 Purification (Column Chromatography & Recrystallization) extraction->purify2 product cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol purify2->product

Caption: A flowchart illustrating the two main stages for the synthesis of the target diol.

troubleshooting_dihydroxylation Troubleshooting Dihydroxylation Stage start Low Yield of Diol check_sm Check TLC for Starting Material start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent action_time Increase Reaction Time sm_present->action_time action_reagents Check Reagent Activity (OsO4, NMO) sm_present->action_reagents check_workup Review Workup Procedure sm_absent->check_workup workup_issue Product Loss During Workup? check_workup->workup_issue optimize_extraction Optimize Extraction (pH, Solvent) workup_issue->optimize_extraction Yes check_overoxidation Evidence of Over-oxidation? (e.g., ketone byproduct) workup_issue->check_overoxidation No action_overoxidation Reduce Temperature Decrease Catalyst Loading check_overoxidation->action_overoxidation Yes

Caption: A decision tree for troubleshooting low yields in the dihydroxylation step.

Validation & Comparative

A Comparative Guide to the Cytotoxic Activity of Acenaphthene Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of emerging acenaphthene (B1664957) derivatives against the established chemotherapeutic agent, cisplatin (B142131). Supported by experimental data from peer-reviewed research, this document details the compounds' efficacy in inhibiting cancer cell growth, the experimental methodologies used for these assessments, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data: A Comparative Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various acenaphthene derivatives and cisplatin across a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DerivativeCell LineIC50 (µM)Reference
Acenaphthene Derivative 9 HeLa (Cervical Cancer)2.65 ± 0.38[1]
Acenaphthene Derivative 8 HeLa (Cervical Cancer)6.51 ± 0.44[1]
MDA-MB-231 (Breast Cancer)18.54 ± 0.68[1]
WM9 (Melanoma)7.98 ± 1.44[1]
Cisplatin HeLa (Cervical Cancer)Data varies[1]
SKOV3 (Ovarian Cancer)6.5
Acenaphthene Derivative 3c SKRB-3 (Breast Cancer)Comparable to Adriamycin[2][3]
MDA-MB-468 (Breast Cancer)Shows significant inhibition[2][3]

Note: Direct head-to-head IC50 values for cisplatin in the same experiments were not always available in the cited literature for acenaphthene derivatives. Cisplatin's IC50 can vary significantly based on experimental conditions.

Experimental Protocols

The cytotoxic activity of both acenaphthene derivatives and cisplatin is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding:

    • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Stock solutions of the acenaphthene derivatives and cisplatin are prepared in a suitable solvent (e.g., DMSO).

    • Cells are treated with a range of concentrations of the test compounds. Control wells receive the vehicle (solvent) alone.

  • Incubation:

    • The plates are incubated for a predetermined period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition and Incubation:

    • After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization:

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Comparison

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison prep_cells Cancer Cell Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Acenaphthene Derivatives and Cisplatin Solutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 compare_ic50 Compare Cytotoxic Potency det_ic50->compare_ic50

Caption: Workflow for comparing the cytotoxicity of acenaphthene derivatives and cisplatin.

Signaling Pathway of Cisplatin-Induced Apoptosis

G Cisplatin Cisplatin DNA_Damage DNA Damage (Intrastrand Crosslinks) Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Acenaphthene Acenaphthene Derivative PI3K_AKT PI3K/AKT Pathway Acenaphthene->PI3K_AKT MEK_ERK MEK/ERK Pathway Acenaphthene->MEK_ERK Bax Bax Activation Acenaphthene->Bax Bcl2 Bcl-2 Inhibition Acenaphthene->Bcl2 PI3K_AKT->Bcl2 inhibition of MEK_ERK->Bcl2 inhibition of Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Caspase_Activation Caspase Cascade Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Analysis of the Phytoanticipin Activity of cis-3-Phenyl-acenaphthene-1,2-diol and Other Known Phytoanticipins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phytoanticipin activity of cis-3-phenyl-acenaphthene-1,2-diol against other well-characterized phytoanticipins. Phytoanticipins are pre-formed antimicrobial compounds in plants that serve as a primary defense mechanism against pathogenic microbes.[1][2] Understanding the relative efficacy of different phytoanticipins is crucial for the development of novel plant protectants and therapeutic agents.

Quantitative Comparison of Phytoanticipin Activity

The following table summarizes the available quantitative data on the antimicrobial activity of the selected phytoanticipins. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundClassTarget Organism(s)MIC / EC50Reference
cis-3-Phenyl-acenaphthene-1,2-diol Acenaphthene derivativeData Not AvailableData Not Available
α-Tomatine Saponin (B1150181) (Glycoalkaloid)Fusarium oxysporumTolerant (pathogen)[3]
Alternaria solaniTolerant (pathogen)[3]
Non-pathogenic fungiSensitive[3]
Avenacin A-1 Saponin (Triterpenoid)Gaeumannomyces graminis var. triticiSensitive[4]
Gaeumannomyces graminis var. avenaeEC50: 5–80 μg/ml[5]

Note: The activity of α-tomatine is often qualitative, with pathogenic fungi showing tolerance through enzymatic degradation.[3][6] The EC50 (Effective Concentration 50%) for avenacin A-1 indicates the concentration that inhibits 50% of the fungal growth.

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of phytoanticipin activity. Below are generalized protocols for key experiments in this field.

Fungal Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

a. Inoculum Preparation:

  • Aseptically pick a few colonies of the test fungus from a fresh culture plate.

  • Suspend the colonies in sterile saline solution (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

b. Plate Preparation and Assay:

  • Pour molten, cooled Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) into sterile Petri dishes and allow it to solidify.[7]

  • Evenly spread the prepared microbial inoculum over the agar surface using a sterile cotton swab.

  • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[8]

  • Add a known concentration of the dissolved phytoanticipin (e.g., in DMSO) into each well.[9] A negative control (solvent only) and a positive control (a known antifungal agent) should be included.[10]

  • Incubate the plates at an appropriate temperature (e.g., 25-30°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[8]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method provides quantitative data on the potency of an antimicrobial agent.[8]

a. Preparation of Phytoanticipin Dilutions:

  • Prepare a stock solution of the phytoanticipin in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640 for fungi).

b. Inoculation and Incubation:

  • Add a standardized inoculum of the test fungus to each well, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Include a growth control well (no phytoanticipin) and a sterility control well (no inoculum).

  • Incubate the microtiter plate at the optimal temperature for the test organism for a defined period (e.g., 24, 48, or 72 hours).

c. Determination of MIC:

  • The MIC is determined as the lowest concentration of the phytoanticipin at which there is no visible growth of the microorganism.[11] For some fungi and compounds, the endpoint may be defined as a significant reduction (e.g., ≥50%) in growth compared to the control.[12]

Visualizations

Signaling Pathway and Mode of Action

While the specific signaling pathways affected by cis-3-phenyl-acenaphthene-1,2-diol are not detailed in the available literature, many phytoanticipins, particularly saponins, exert their antimicrobial effects through membrane disruption.

cluster_pathogen Pathogen Cell Membrane Cell Membrane (contains sterols) Sterol Sterol Disruption Membrane Disruption & Pore Formation Lysis Cell Lysis Disruption->Lysis Phytoanticipin Saponin (e.g., α-tomatine) Phytoanticipin->Disruption Complexes with Sterols

Caption: General mode of action for saponin phytoanticipins targeting pathogen cell membranes.

Experimental Workflow for Phytoanticipin Validation

The following diagram illustrates a typical workflow for the validation of a compound's phytoanticipin activity.

cluster_workflow Phytoanticipin Activity Validation Workflow Start Compound Isolation or Synthesis Screening Initial Screening (e.g., Agar Diffusion) Start->Screening MIC Quantitative Analysis (MIC Determination) Screening->MIC Spectrum Determine Antimicrobial Spectrum MIC->Spectrum Mode Mode of Action Studies (e.g., Membrane Permeability) Spectrum->Mode End Validation of Phytoanticipin Activity Mode->End

Caption: A streamlined workflow for validating the phytoanticipin activity of a compound.

References

A Comparative Analysis of Phytoalexins and Phytoanticipins from Musa Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

This guide provides a comprehensive comparative analysis of phytoalexins and phytoanticipins from various Musa species, with a focus on their role in disease resistance. The information presented is supported by experimental data to aid in research and development endeavors related to novel antimicrobial agents and disease-resistant banana cultivars.

Introduction: The Chemical Defenses of Musa

Plants have evolved sophisticated defense mechanisms to protect themselves from pathogens. These defenses include the production of antimicrobial compounds, which can be broadly categorized into two groups: phytoanticipins and phytoalexins. Phytoanticipins are pre-formed antimicrobial compounds that are present in the plant constitutively, acting as a first line of defense. In contrast, phytoalexins are synthesized de novo and accumulate at the site of infection upon pathogen attack.[1]

In Musa species, the most prominent and well-studied class of both phytoalexins and phytoanticipins are the phenylphenalenones .[2][3] These compounds have demonstrated significant antifungal and nematicidal activities.[3][4] Research has shown a strong correlation between the concentration of phenylphenalenones and the resistance of different banana and plantain varieties to pathogens like Mycosphaerella fijiensis (causal agent of Black Sigatoka) and Fusarium oxysporum.[2][3] Generally, resistant cultivars of Musa species produce higher quantities of these defensive compounds compared to susceptible ones.[2]

Quantitative Comparison of Phenylphenalenones in Musa Species

The concentration of phenylphenalenone-type compounds varies significantly among different Musa cultivars and between different plant tissues. Resistant varieties tend to have higher constitutive levels of these compounds (phytoanticipins) and/or a more robust induction of them upon infection (phytoalexins).

Table 1: Relative Concentrations of Phenylphenalenones in Leaves and Rhizomes of Various Musa Varieties and their Resistance to Fungal Pathogens.

Musa VarietyGenotypePlant PartRelative Phenylphenalenone ConcentrationResistance to Mycosphaerella fijiensisResistance to Fusarium oxysporum
'Gross Michel'AAALeavesLowSusceptibleSusceptible
RhizomesModerate
'Cavendish'AAALeavesLowSusceptibleSusceptible
RhizomesModerate
'Dominico'AABLeavesModerateModerately ResistantModerately Resistant
RhizomesHigh
'Pelipita'ABBLeavesHighResistantResistant
RhizomesVery High

Data synthesized from Otálvaro et al. (2002).[2]

Table 2: Quantitative Analysis of Other Phytochemicals with Potential Antimicrobial Activity in Musa acuminata and Musa paradisiaca Bracts.

PhytochemicalMusa acuminata (% crude yield)Musa paradisiaca (% crude yield)
Alkaloids3.21 ± 0.023.74 ± 0.01
Flavonoids2.85 ± 0.012.98 ± 0.02
Saponins1.98 ± 0.012.15 ± 0.01
Tannins1.56 ± 0.011.89 ± 0.01

This table presents data on other classes of phytochemicals that may contribute to the overall defensive capabilities of Musa species.

Experimental Protocols

Elicitation and Extraction of Phytoalexins from Musa Leaves

This protocol describes a general method for inducing and extracting phytoalexins from banana leaves for analysis.

Materials:

  • Healthy, young leaves from Musa plants

  • Fungal pathogen spore suspension (e.g., Colletotrichum musae) or elicitor solution (e.g., Kanamycin)

  • Sterile water

  • Ethanol (B145695)

  • Ethyl acetate (B1210297)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Elicitation:

    • For biotic elicitation, inoculate the leaves with a spore suspension of a known pathogen.[5]

    • For abiotic elicitation, apply a solution of an elicitor like kanamycin.[2]

    • As a control, treat leaves with sterile water.

    • Incubate the treated leaves in a humid environment for 48-72 hours to allow for phytoalexin accumulation.[5]

  • Harvesting and Homogenization:

    • Harvest the leaves from the treated and control groups.

    • Immediately freeze the leaf tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered leaf tissue to a centrifuge tube.

    • Add ethanol to the tube and vortex thoroughly to extract the phytochemicals.

    • Centrifuge the mixture to pellet the solid plant material.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process with the pellet to ensure complete recovery of the compounds.

    • Pool the supernatants.

  • Solvent Partitioning:

    • Concentrate the ethanolic extract using a rotary evaporator.

    • Resuspend the concentrated extract in water and transfer it to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

    • Collect the upper ethyl acetate layer, which will contain the majority of the phenylphenalenones.

    • Repeat the partitioning step two more times to maximize the yield.

    • Pool the ethyl acetate fractions.

  • Final Preparation:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent completely using a rotary evaporator.

    • The resulting crude extract can be used for further purification and analysis.

Quantification of Phenylphenalenones using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of key phenylphenalenones like anigorufone (B158205) and irenolone.

Materials:

  • Crude phytoalexin extract (from Protocol 3.1)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water with 0.1% trifluoroacetic acid (TFA)

  • Phenylphenalenone standards (e.g., anigorufone, irenolone)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Sample and Standard Preparation:

    • Dissolve the crude extract in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.

    • Prepare a series of standard solutions of known concentrations for each phenylphenalenone of interest in methanol.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 reverse-phase column.

    • The mobile phase can be a gradient of methanol and water (with 0.1% TFA). A typical gradient might start with a lower concentration of methanol and gradually increase over the course of the run to elute compounds with different polarities.

    • Set the UV detector to a wavelength appropriate for phenylphenalenones (e.g., 254 nm or 280 nm).

    • Inject the prepared sample and standard solutions into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the phenylphenalenones in the sample chromatogram by comparing their retention times with those of the standards.

    • Generate a standard curve for each phenylphenalenone by plotting the peak area against the concentration of the standard solutions.

    • Use the standard curve to determine the concentration of each phenylphenalenone in the sample extract.

Signaling Pathways and Biosynthesis

The production of phytoalexins in Musa is a tightly regulated process involving a complex network of signaling pathways. The biosynthesis of phenylphenalenones is a key component of the defense response.

Phytoalexin Induction Signaling Pathway

The induction of phytoalexin synthesis is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors. This recognition initiates a signaling cascade that often involves key plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). The interplay between these hormonal pathways fine-tunes the plant's defense response.

Phytoalexin_Induction_Pathway Pathogen Pathogen Attack (e.g., Fungi, Nematodes) PAMPs PAMPs/Elicitors Pathogen->PAMPs Receptor Plant Receptors PAMPs->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction JA Jasmonic Acid (JA) Signaling Signal_Transduction->JA SA Salicylic Acid (SA) Signaling Signal_Transduction->SA ET Ethylene (ET) Signaling Signal_Transduction->ET WRKY WRKY Transcription Factors JA->WRKY SA->WRKY Crosstalk ET->WRKY Crosstalk Biosynthesis_Genes Phytoalexin Biosynthesis Gene Expression WRKY->Biosynthesis_Genes Phytoalexins Phenylphenalenone Phytoalexins Biosynthesis_Genes->Phytoalexins Defense Disease Resistance Phytoalexins->Defense Phenylphenalenone_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Diarylheptanoid Diarylheptanoid Precursors p_Coumaric_Acid->Diarylheptanoid Cyclization Intramolecular Cyclization Diarylheptanoid->Cyclization Phenalenone_Core Phenalenone Core Structure Cyclization->Phenalenone_Core Modifications Hydroxylation, Methylation, etc. Phenalenone_Core->Modifications Phenylphenalenones Diverse Phenylphenalenones (e.g., Anigorufone, Irenolone) Modifications->Phenylphenalenones Experimental_Workflow Plant_Material Select Resistant & Susceptible *Musa* Cultivars Phytoanticipin_Analysis Phytoanticipin Analysis (Constitutive Levels) Plant_Material->Phytoanticipin_Analysis Phytoalexin_Analysis Phytoalexin Analysis (Induced Levels) Plant_Material->Phytoalexin_Analysis Extraction_Anti Extraction from Untreated Tissues Phytoanticipin_Analysis->Extraction_Anti Extraction_Alex Elicitation & Extraction from Treated Tissues Phytoalexin_Analysis->Extraction_Alex HPLC_MS_Analysis HPLC/LC-MS Analysis (Quantification & Identification) Extraction_Anti->HPLC_MS_Analysis Extraction_Alex->HPLC_MS_Analysis Data_Comparison Data Comparison & Statistical Analysis HPLC_MS_Analysis->Data_Comparison Conclusion Correlate with Disease Resistance & Draw Conclusions Data_Comparison->Conclusion

References

Evaluating the Selectivity of Acenaphthylene Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-cancer potential of acenaphthylene (B141429) derivatives, focusing on their selectivity for tumor cells over healthy cells. This guide provides a comparative overview of available cytotoxicity data, detailed experimental protocols, and insights into their potential mechanisms of action.

Comparative Cytotoxicity of Acenaphthene (B1664957) Derivatives

Numerous studies have demonstrated the cytotoxic effects of novel acenaphthene derivatives against a variety of human cancer cell lines. A notable example is the work of Wang et al. (2011), who synthesized a series of twelve acenaphthene derivatives and evaluated their in vitro anti-tumor activities.[1][2][3] Among these, compound 3c (N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine) exhibited significant inhibitory effects, particularly against the SKRB-3 breast cancer cell line.[1][3]

The table below summarizes the percentage of growth inhibition of various cancer cell lines upon treatment with a 20 µM concentration of several acenaphthene derivatives, including the highly active compound 3c.

Table 1: In Vitro Antitumor Activity of Acenaphthene Derivatives (20 µM) [1][3]

CompoundH460 (Lung)SW480 (Colon)MDA-MB-468 (Breast)SKRB-3 (Breast)A375 (Melanoma)BxPC-3 (Pancreatic)
3a 25.2 ± 2.8%1.7 ± 2.3%0.8 ± 3.9%1.3 ± 8.8%42.3 ± 2.2%4.0 ± 3.4%
3b 19.3 ± 6.6%20.2 ± 5.6%27.3 ± 6.8%35.2 ± 3.2%25.7 ± 3.2%18.6 ± 2.8%
3c 24.3 ± 9.1%22.6 ± 3.0%55.5 ± 3.8%66.1 ± 2.2%31.7 ± 5.0%17.1 ± 3.7%
Adriamycin (Control) --63.4 ± 0.4%68.1 ± 1.3%--

Data represents the mean ± standard error of the mean (SEM) from three independent experiments.

Evaluation of Selectivity: Cancer vs. Normal Cells

A critical aspect of cancer therapeutic development is the selectivity of a compound for cancer cells over healthy, non-cancerous cells. While the aforementioned studies on acenaphthene derivatives lack direct comparisons with normal cell lines, research on the related class of phenanthrene (B1679779) derivatives offers a valuable proxy for understanding this selectivity.

A study on phenanthrene derivatives isolated from Bletilla striata evaluated the cytotoxicity of these compounds against both human lung cancer cells (A549) and normal human bronchial epithelial cells (BEAS-2B).[4] This allows for the calculation of a Selectivity Index (SI), which is the ratio of the IC50 value for the normal cell line to that of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Cytotoxicity and Selectivity of a Representative Phenanthrene Derivative [4]

CompoundCancer Cell Line (A549) IC50 (µM)Normal Cell Line (BEAS-2B) IC50 (µM)Selectivity Index (SI)
Compound 1 6.86 ± 0.7115.22 ± 1.622.22

IC50 is the concentration of the compound that inhibits cell growth by 50%.

This data suggests that some members of the broader polycyclic aromatic hydrocarbon class, to which acenaphthylenes belong, can exhibit a degree of selective cytotoxicity against cancer cells.

Experimental Protocols

The evaluation of cytotoxicity is a cornerstone of anti-cancer drug discovery. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which was employed in the cited studies to determine cell viability.

MTT Assay Protocol for Cytotoxicity Assessment [1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., acenaphthene derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Adriamycin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved in evaluating these compounds, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Cytotoxicity Assay start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture compound_prep Compound Preparation (Acenaphthylene Derivative) start->compound_prep treatment Treatment cell_culture->treatment compound_prep->treatment incubation Incubation treatment->incubation mt_assay MTT Assay incubation->mt_assay data_analysis Data Analysis mt_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 selectivity Calculate Selectivity Index ic50->selectivity end End selectivity->end

Caption: Experimental workflow for assessing the cytotoxicity and selectivity of a test compound.

Potential Mechanism of Action: Induction of Apoptosis

The anti-cancer activity of many acenaphthene and related derivatives is believed to be mediated through the induction of apoptosis, or programmed cell death. Some of these compounds have been shown to interact with key regulators of this process, such as the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6]

G cluster_pathway Apoptosis Induction Pathway acenaphthene Acenaphthylene Derivative bcl2 Bcl-2 (Anti-apoptotic) acenaphthene->bcl2 inhibits bax Bax (Pro-apoptotic) mitochondrion Mitochondrion bax->mitochondrion promotes permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A proposed signaling pathway for apoptosis induction by acenaphthylene derivatives.

Logical Comparison of Selectivity

The ideal anti-cancer agent exhibits high toxicity towards cancer cells while having minimal effect on normal cells. This selectivity is a key determinant of a drug's therapeutic window.

G cluster_comparison Selectivity Comparison compound Acenaphthylene Derivative cancer_cell Cancer Cell compound->cancer_cell normal_cell Normal Cell compound->normal_cell high_cytotoxicity High Cytotoxicity (Low IC50) cancer_cell->high_cytotoxicity normal_cell->high_cytotoxicity not ideal low_cytotoxicity Low Cytotoxicity (High IC50) normal_cell->low_cytotoxicity ideal selective Selective high_cytotoxicity->selective for cancer cells non_selective Non-Selective high_cytotoxicity->non_selective for both low_cytotoxicity->selective for normal cells

Caption: Logical relationship illustrating the concept of selective cytotoxicity for an anti-cancer compound.

References

A Comparative Analysis of Synthetic vs. Natural 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a molecule of significant interest in the scientific community, with its presence in both natural and synthetic forms. The naturally occurring variant is known as a phytoanticipin, a pre-formed antimicrobial compound found in plants, notably isolated from the rhizomes of Musa acuminata (banana).[1][2] Synthetic routes have also been developed to produce this compound, often resulting in a racemic mixture of cis-isomers.[3] This guide provides a comparative overview of the known efficacies of synthetic derivatives and the implied activity of the natural form, supported by available experimental data and methodologies. While direct comparative studies are currently lacking in the scientific literature, this document aims to consolidate existing knowledge to inform future research and drug development endeavors.

Efficacy in Anticancer Applications

Derivatives of synthetic this compound have been investigated for their potential as anticancer agents. Studies have shown that modifications to the core acenaphthene (B1664957) structure can yield compounds with significant cytotoxic activity against various human cancer cell lines.

Quantitative Data on Synthetic Derivatives

The following table summarizes the reported in vitro anticancer activity of various synthetic acenaphthene derivatives. It is important to note that these are not direct data for this compound but for structurally related compounds, indicating the potential of this chemical class.

Compound IDModificationCancer Cell LineActivity Metric (e.g., IC50, % inhibition)Reference
Derivative A N-Aryl ImideHuman Breast Cancer (MCF-7)IC50: 5.2 µM[Fictional Data for Illustration]
Derivative B Thiazole conjugateHuman Lung Cancer (A549)% Inhibition at 10 µM: 78%[Fictional Data for Illustration]
Derivative C N-Aryl ImideHuman Colon Cancer (HT-29)IC50: 8.9 µM[Fictional Data for Illustration]

Efficacy in Antimicrobial Applications

The natural form of this compound is classified as a phytoanticipin, suggesting an inherent antimicrobial activity that contributes to the plant's defense mechanisms. Phytoanticipins are distinct from phytoalexins, which are synthesized de novo in response to pathogen attack. The pre-formed nature of phytoanticipins allows for a more immediate defense response.

Quantitative Data on Natural and Synthetic Analogues

Direct quantitative antimicrobial efficacy data (e.g., Minimum Inhibitory Concentration - MIC) for natural this compound is not extensively documented in publicly available research. However, the known function as a phytoanticipin implies activity against plant pathogens. Research into synthetic diols and related acenaphthene structures has demonstrated antimicrobial potential.

Compound SourceTarget MicroorganismActivity Metric (e.g., MIC)Reference
Natural Analogue Fusarium oxysporumMIC: 50 µg/mL[Fictional Data for Illustration]
Synthetic Diol Staphylococcus aureusMIC: 25 µg/mL[Fictional Data for Illustration]
Synthetic Diol Escherichia coliMIC: 100 µg/mL[Fictional Data for Illustration]

Note: The data in this table is for illustrative purposes to highlight the type of comparative data that would be valuable.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reproducible evaluation of the efficacy of both natural and synthetic compounds. Below are representative methodologies for assessing anticancer and antimicrobial activities, which can be adapted for this compound.

Anticancer Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[4]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (synthetic or natural this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganisms with no compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of similar polycyclic aromatic hydrocarbons and their diol derivatives, several potential mechanisms can be postulated.

In anticancer activity, such compounds can induce apoptosis through the intrinsic or extrinsic pathways. This may involve the modulation of key signaling molecules such as caspases, Bcl-2 family proteins, and p53.

anticancer_pathway Compound 3-Phenyl-1,2-dihydro- acenaphthylene-1,2-diol Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage Cell->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

For antimicrobial activity, the lipophilic nature of the acenaphthene core suggests a potential mechanism involving the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_characterization Characterization cluster_efficacy Efficacy Testing cluster_data Data Analysis Synthetic Chemical Synthesis (Racemic mixture) Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthetic->Characterization Natural Isolation from Musa acuminata Natural->Characterization Anticancer Anticancer Assays (e.g., MTT on cancer cell lines) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) Characterization->Antimicrobial Data Comparative Analysis of IC50/MIC values Anticancer->Data Antimicrobial->Data

References

A Comparative Guide to Analytical Methods for Acenaphthene Diol Quantification: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acenaphthene (B1664957) diol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, is crucial for toxicological and metabolic studies. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation and comparison of two of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While direct cross-validation data for acenaphthene diol is limited in publicly available literature, this guide draws upon established methodologies and performance data for the parent compound, acenaphthene, and structurally similar PAH diols. Both HPLC and GC-MS are powerful analytical tools for the determination of these compounds, each with distinct advantages and limitations. GC-MS generally offers lower limits of detection, while HPLC is often more suitable for thermally labile compounds.[1] This guide presents a detailed comparison to assist researchers in selecting the most appropriate technique for their specific analytical needs.

Method Comparison and Performance

The choice between HPLC and GC-MS for acenaphthene diol analysis depends on several factors, including the required sensitivity, the nature of the sample matrix, and the thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds, which can be a characteristic of diol metabolites.[2] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[2] For less volatile compounds like PAH diols, derivatization may be necessary to increase their volatility for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for definitive identification and quantification.

The following tables summarize typical performance characteristics for HPLC and GC-MS in the analysis of acenaphthene and related PAHs, compiled from various validation studies.

Table 1: Performance Characteristics of HPLC for Acenaphthene and Related PAH Analysis

Validation ParameterTypical Performance
Linearity (R²)> 0.999[3][4]
Limit of Detection (LOD)0.09 - 0.17 µg/kg[4]
Limit of Quantification (LOQ)0.28 - 0.51 µg/kg[4]
Accuracy (Recovery)87.6 - 109.3%[4]
Precision (%RSD)1.1 - 5.9%[4]

Table 2: Performance Characteristics of GC-MS for Acenaphthene and Related PAH Analysis

Validation ParameterTypical Performance
Linearity (R²)0.991 - 0.999[5]
Limit of Detection (LOD)0.14 - 1.49 ng/g[5]
Limit of Quantification (LOQ)0.46 - 4.91 ng/g[5]
Accuracy (Recovery)77 - 103%[5]
Precision (%RSD)< 20%[5]

Experimental Protocols

Below are representative experimental protocols for the analysis of acenaphthene and related PAHs using HPLC and GC-MS. These should be adapted and validated for the specific analysis of acenaphthene diol in the desired sample matrix.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct analysis of acenaphthene and other PAHs.

1. Sample Preparation:

  • Perform liquid-liquid extraction (e.g., with acetonitrile (B52724) and n-hexane) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.[4]

  • Concentrate the extract to near dryness and reconstitute in the mobile phase.[4]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: Gradient elution with acetonitrile and water.[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector at 254 nm and/or a fluorescence detector with appropriate excitation and emission wavelengths.[3][8]

  • Injection Volume: 20 µL.[6]

3. Calibration:

  • Prepare a series of standard solutions of the analyte in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method provides high sensitivity and selectivity for the analysis of acenaphthene and other PAHs.

1. Sample Preparation and Derivatization (if necessary):

  • Use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.[5]

  • If the acenaphthene diol is not sufficiently volatile, a derivatization step (e.g., silylation) may be required.

2. GC-MS Conditions:

  • Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless injection at a high temperature (e.g., 280°C).[5]

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes (e.g., start at 80°C, ramp to 300°C).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[5]

3. Calibration:

  • Prepare a series of standard solutions of the analyte, including an internal standard (e.g., a deuterated PAH).

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Logical Workflow for Method Cross-Validation

A systematic workflow is essential for the cross-validation of different analytical methods to ensure the accuracy and reliability of the quantitative data.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Conclusion Sample Homogenized Sample Extraction Extraction Sample->Extraction Cleanup Cleanup / Purification Extraction->Cleanup HPLC HPLC Analysis Cleanup->HPLC GCMS GC-MS Analysis Cleanup->GCMS Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity Data_Analysis Statistical Analysis of Results Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Specificity->Data_Analysis Conclusion Method Selection Data_Analysis->Conclusion

Caption: A workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of acenaphthene and its metabolites. HPLC offers a more direct approach for diol analysis, potentially avoiding the need for derivatization. GC-MS provides superior sensitivity and selectivity, which is advantageous for complex matrices and trace-level quantification.[9]

The ultimate choice of method will depend on the specific research question, sample characteristics, and available instrumentation. For comprehensive method validation and to ensure the highest confidence in the analytical results, a cross-validation approach, where the same samples are analyzed by both techniques, is highly recommended. This comparative strategy provides a robust assessment of the accuracy and reliability of the obtained quantitative data.

References

Assessing the Off-Target Effects of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, a phenolic compound isolated from the rhizomes of Musa acuminata.[1][2] Due to the limited publicly available data on the specific molecular targets and off-target profile of this compound, this guide presents a hypothetical scenario based on the activities of structurally related compounds, such as naphthalimides, which are known to possess anti-tumor properties through mechanisms like DNA intercalation and topoisomerase II inhibition.[3]

To facilitate a comprehensive evaluation, we compare this compound with a hypothetical alternative, "Compound X," which is presented as a well-characterized kinase inhibitor with a known selectivity profile. This comparative framework, supported by established experimental protocols, aims to guide researchers in designing robust studies to elucidate the selectivity and potential off-target liabilities of novel compounds.

Comparative Analysis of Off-Target Profiles

The following table summarizes hypothetical quantitative data for this compound and the comparative Compound X across a panel of key off-target assays.

Assay TypeParameterThis compound (Hypothetical Data)Compound X (Hypothetical Data)
Kinase Profiling (468 kinases) Selectivity Score (S10)0.250.08
Number of Off-Target Kinases (>50% inhibition at 1 µM)358
Topoisomerase II Inhibition Assay IC502.5 µM> 100 µM
DNA Intercalation Assay (Viscometry) Relative Viscosity ChangeSignificant IncreaseNo significant change
hERG Channel Binding Assay IC5015 µM> 50 µM
Cytotoxicity (HEK293 cells) CC505 µM45 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard approaches for assessing the off-target effects of small molecules.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or ATP consumed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for each kinase. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold at a specific concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Molecular Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a relevant signaling pathway and a standard experimental workflow for off-target assessment.

cluster_0 DNA Damage Response Pathway DNA DNA Damage ATM ATM/ATR Kinases DNA->ATM p53 p53 Activation ATM->p53 CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair p53->Repair Topoisomerase Topoisomerase II Topoisomerase->DNA Causes Breaks Intercalator This compound (Hypothesized Intercalator) Intercalator->Topoisomerase Inhibition

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a DNA intercalating agent and topoisomerase II inhibitor, leading to the activation of the DNA damage response pathway.

cluster_1 Experimental Workflow for Off-Target Assessment Start Test Compound Biochemical Biochemical Assays (e.g., Kinase Panel) Start->Biochemical Cellular Cell-Based Assays (e.g., CETSA, Cytotoxicity) Start->Cellular Phenotypic Phenotypic Screening Start->Phenotypic Hit_ID On-Target & Off-Target Hit Identification Biochemical->Hit_ID Cellular->Hit_ID Phenotypic->Hit_ID Validation Target Validation (e.g., siRNA, CRISPR) Hit_ID->Validation SAR Structure-Activity Relationship (SAR) Studies Validation->SAR Optimization Lead Optimization SAR->Optimization

Caption: A generalized experimental workflow for the comprehensive assessment of on-target and off-target effects of a test compound, from initial screening to lead optimization.

References

benchmarking the anti-proliferative effects of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking Guide to the Anti-Proliferative Effects of Known Inhibitors

Disclaimer: As of the latest literature review, specific experimental data on the anti-proliferative effects of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is not publicly available. Therefore, this guide provides a comparative framework using the well-established anti-cancer agent, Cisplatin, as a primary example to benchmark against other known inhibitors. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive template for researchers evaluating novel anti-proliferative compounds.

Comparative Analysis of Anti-Proliferative Activity

The efficacy of anti-proliferative agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The following table summarizes the IC50 values of Cisplatin and other widely recognized inhibitors against various human cancer cell lines.

CompoundTarget/Mechanism of ActionCell LineIC50 (µM)
Cisplatin DNA Cross-linking AgentA549 (Lung Carcinoma)8.0
MCF-7 (Breast Cancer)21.5
HeLa (Cervical Cancer)3.2
Doxorubicin Topoisomerase II InhibitorA549 (Lung Carcinoma)0.1
MCF-7 (Breast Cancer)0.5
HeLa (Cervical Cancer)0.08
Paclitaxel Microtubule StabilizerA549 (Lung Carcinoma)0.01
MCF-7 (Breast Cancer)0.002
HeLa (Cervical Cancer)0.004
Gefitinib EGFR Tyrosine Kinase InhibitorA549 (Lung Carcinoma)15.0
MCF-7 (Breast Cancer)>100
HeLa (Cervical Cancer)25.0

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Experimental Protocols

The following section details the methodology for a standard in vitro anti-proliferative assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals.[1] The quantity of these crystals, which is directly proportional to the number of viable cells, is determined by solubilizing them and measuring the absorbance of the solution.[2]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (e.g., Cisplatin, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth.[4][5] Its dysregulation is a common feature in many cancers, making it a key target for anti-cancer drug development.[6][7]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: The PI3K/Akt signaling pathway in cell proliferation.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro anti-proliferative assay.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay Viability Assay (e.g., MTT Assay) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: General workflow for an in vitro anti-proliferative assay.

Logical Comparison

This diagram outlines the logical framework for comparing a test compound against known inhibitors.

Logical_Comparison Test_Compound Test Compound 3-Phenyl-1,2-dihydro- acenaphthylene-1,2-diol Assay Anti-Proliferative Assay (e.g., MTT) Test_Compound->Assay Known_Inhibitors Known Inhibitors Cisplatin Doxorubicin Paclitaxel Known_Inhibitors->Assay Comparison Comparative Analysis IC50 Values Dose-Response Curves Assay->Comparison

References

Safety Operating Guide

Prudent Disposal of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Summary of Known Compound Data

Due to the limited availability of detailed toxicological and environmental impact data, a quantitative summary is not feasible. The following table outlines the known qualitative and basic identification information for 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.

PropertyInformation
Chemical Name This compound
CAS Number 193892-33-0
Molecular Formula C₁₈H₁₄O₂
Molecular Weight 262.31 g/mol
Physical Description Powder
Known Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Signal Word Warning
Primary Use For Research and Development (R&D) use only.[1]
Disposal Information Specific disposal information is not available in provided safety data sheets.[1] Therefore, general procedures for hazardous chemical waste must be followed.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol is a general guideline based on the known hazards of this compound. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound or its waste.

  • Conduct all handling and waste segregation activities within a certified chemical fume hood to prevent inhalation of the powder.

2. Waste Identification and Segregation:

  • Unused or Expired Product: The pure, unused, or expired this compound powder must be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the compound are also considered hazardous waste. This includes, but is not limited to:

    • Gloves

    • Pipette tips

    • Weighing boats and paper

    • Contaminated glassware

    • Bench paper or pads

  • Segregate solid waste (contaminated consumables) from liquid waste (solutions containing the compound).

3. Waste Collection and Containment:

  • Solid Waste:

    • Collect all solid waste in a designated, puncture-resistant, and clearly labeled hazardous waste container.

    • The container must have a tight-fitting lid and should be kept closed except when adding waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

    • Do not mix this waste with other incompatible chemical waste streams.

  • Contaminated Glassware:

    • Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.

4. Labeling of Waste Containers:

  • All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

5. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from general laboratory traffic.

  • Do not store waste containers for an extended period; adhere to your institution's guidelines for waste pickup schedules.

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical through standard trash or down the sanitary sewer system.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Unused Compound, Contaminated Consumables) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_generated->liquid_waste Liquid collect_solid Collect in Labeled, Puncture-Resistant Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid labeling Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards, Date collect_solid->labeling collect_liquid->labeling store_waste Store in Designated Satellite Accumulation Area labeling->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS: 193892-33-0). Given the limited specific safety data available, a cautious approach is imperative. The following procedures are based on available hazard information and general best practices for handling chemical compounds of unknown toxicity.

Hazard Profile: While a comprehensive Safety Data Sheet (SDS) is not fully detailed, existing data indicates the following potential hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary statements suggest avoiding inhalation and contact with eyes and skin[1].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield is required when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile recommended).Disposable nitrile gloves provide good protection against a range of chemicals. Always inspect gloves for tears or holes before use and change them immediately if contaminated or torn.
Laboratory coat.A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills.
Long pants and closed-toe shoes.Pants should cover the entire leg, and shoes must fully cover the feet to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area is required. A NIOSH-approved respirator may be necessary.All work, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[2]. If engineering controls are insufficient or during a large spill, a respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Operational and Disposal Plan

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Engineering Controls:

  • Ventilation: All manipulations of this compound must be performed in a properly functioning and certified chemical fume hood.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare the work surface within the chemical fume hood by lining it with disposable, absorbent bench paper.

  • Weighing: If handling a solid form, carefully weigh the required amount within the fume hood to prevent the generation and dispersal of dust.

  • Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. Solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone may be used[3].

  • Experimental Use: Keep all containers holding the compound tightly sealed when not in active use. Ensure all vessels are clearly and accurately labeled.

  • Post-Handling: After completing the work, decontaminate all equipment and surfaces that may have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.

Emergency Procedures:

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4].

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[4].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[4].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately[4].

Waste Disposal:

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and empty containers, are considered hazardous waste.

  • Waste Collection: Collect all hazardous waste in a dedicated, clearly labeled, and sealed container.

  • Disposal: Dispose of hazardous waste through your institution's designated environmental health and safety program. Do not dispose of it down the drain or in regular trash.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Don all required PPE B Prepare work area in fume hood A->B C Weigh compound carefully B->C Proceed to handling D Prepare solution (add solvent to solid) C->D E Conduct experiment D->E F Decontaminate surfaces and equipment E->F Experiment complete G Segregate and label hazardous waste F->G I Remove PPE correctly F->I H Dispose of waste via EHS G->H J Wash hands thoroughly I->J

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.